Mosapride citrate
Description
Structure
2D Structure
Propriétés
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZTYZBFZKRPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClFN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046207 | |
| Record name | Mosapride citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-42-4 | |
| Record name | Mosapride citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AS 4370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosapride citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOSAPRIDE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Prokinetic Power of Mosapride Citrate: A Deep Dive into its Mechanism of Action in Gastrointestinal Motility
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of mosapride citrate, a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist, in enhancing gastrointestinal (GI) motility. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular interactions, signaling pathways, and physiological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.
Core Mechanism of Action: A Selective 5-HT₄ Receptor Agonist
This compound's primary mechanism of action is its function as a selective agonist at the 5-HT₄ receptor.[1][2] These receptors are predominantly located on cholinergic neurons within the myenteric plexus of the gastrointestinal tract.[3] Upon binding, mosapride stimulates these receptors, leading to an enhanced release of acetylcholine (ACh).[3] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, then acts on muscarinic receptors on smooth muscle cells, promoting contraction and increasing the force and frequency of peristaltic waves. This cascade of events results in accelerated gastric emptying and improved intestinal transit.[1][2]
A key advantage of this compound is its high selectivity for the 5-HT₄ receptor with minimal affinity for dopamine D₂ and 5-HT₃ receptors.[1] This selectivity profile mitigates the risk of extrapyramidal side effects and certain cardiovascular events that have been associated with less selective prokinetic agents like metoclopramide and cisapride.[1][2][4]
Molecular Interactions and Signaling Cascade
Mosapride's interaction with the 5-HT₄ receptor initiates a well-defined intracellular signaling pathway. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to the Gs alpha subunit.
Activation of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][6][7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6][7][8] PKA then phosphorylates various downstream targets, ultimately facilitating the release of acetylcholine from presynaptic nerve terminals.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's pharmacological profile.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Test System | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Mosapride | 5-HT₄ | Guinea Pig Ileum | 84.2 | - | [9] |
| 5-HT₄ | Guinea Pig Striatum | - | 113 | [10] | |
| 5-HT₃ | NCB-20 Cells | - | ~10,000 | [9] | |
| Cisapride | 5-HT₄ | Guinea Pig Striatum | - | ~26.3 | [11] |
| Metoclopramide | 5-HT₄ | Guinea Pig Striatum | - | ~289 | [11] |
Table 2: In Vitro Functional Potency
| Compound | Preparation | Effect | EC₅₀ (nM) | Reference(s) |
| Mosapride | Guinea Pig Ileum (electrically evoked contractions) | Enhancement | 73 | [10] |
| Rat Esophagus (carbachol-precontracted) | Relaxation | 208 | [10] | |
| Guinea Pig Distal Colon | Contraction | 3029 | [10] |
Table 3: Clinical Efficacy on Gastric Emptying
| Study Population | Intervention | Change in Gastric Emptying Half-Time (T₁/₂) | Reference(s) |
| GERD Patients on PPI | PPI + Mosapride (8 weeks) | No significant change from baseline (61.2 ± 17.8 min to 65.0 ± 15.5 min) | [12][13] |
| GERD Patients on PPI | PPI + Placebo (8 weeks) | Significant delay (57.5 ± 12.9 min to 88.5 ± 48.2 min) | [12][13] |
| Healthy Volunteers | 10 mg Mosapride (single dose) | Significant enhancement of gastric emptying | [14] |
| Healthy Volunteers | High-viscosity liquid meal + Mosapride | Significantly accelerated gastric emptying compared to meal alone | [15] |
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
This protocol is a representative method for determining the binding affinity of this compound to 5-HT₄ receptors using [³H]GR113808, a selective 5-HT₄ antagonist radioligand.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. graphyonline.com [graphyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endoscopic evaluation of gastric emptying and effect of this compound on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mosapride Accelerates the Delayed Gastric Emptying of High-Viscosity Liquids: A Crossover Study Using Continuous Real-Time 13C Breath Test (BreathID System) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Mosapride Citrate on the Enteric Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Mosapride citrate is a potent and selective serotonin 5-HT₄ receptor agonist that functions as a gastroprokinetic agent.[1][2] Its primary mechanism of action is centered on the enhancement of acetylcholine release from cholinergic neurons within the enteric nervous system (ENS), leading to increased gastrointestinal motility.[1][2][3] Unlike previous prokinetic agents such as cisapride, mosapride exhibits high selectivity for the 5-HT₄ receptor with minimal affinity for D₂ dopamine receptors or K⁺ channels, thereby offering a more favorable safety profile. Emerging research also indicates a partial antagonistic effect on 5-HT₃ receptors and a potential role in promoting enteric neurogenesis through the c-RET signaling pathway.[2][4][5] This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative effects, and experimental methodologies related to the action of this compound on the ENS.
Core Mechanism of Action: 5-HT₄ Receptor Agonism
The foundational mechanism of mosapride's prokinetic effect lies in its role as a selective agonist for the 5-hydroxytryptamine type 4 (5-HT₄) receptors located on enteric neurons.[1][5] The ENS, the intrinsic nervous system of the gastrointestinal tract, heavily relies on serotonin to modulate motility, secretion, and sensation.[1]
Upon binding to these 5-HT₄ receptors, mosapride initiates a G-protein coupled receptor (GPCR) cascade. Specifically, the receptor is coupled to a Gs alpha subunit, which activates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine (ACh) from the presynaptic terminals of cholinergic enteric neurons.[4] The released ACh then binds to muscarinic receptors on the smooth muscle cells of the gastrointestinal wall, inducing muscle contraction and enhancing peristalsis.[6] This cholinergic stimulation results in accelerated gastric emptying and increased motility throughout the upper GI tract and colon.[3][7]
Signaling Pathway Diagram
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. This compound, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protein tyrosine kinase receptor, c-RET signaling pathway contributes to the enteric neurogenesis induced by a 5-HT4 receptor agonist at an anastomosis after transection of the gut in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of mosapride on motility of the small intestine and caecum in normal horses after jejunocaecostomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Mosapride Citrate: Molecular Structure and Properties
Introduction
Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility and is primarily utilized in the management of conditions such as functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD).[1][2][3] It functions as a selective serotonin 5-HT4 receptor agonist, distinguishing it from earlier prokinetic agents through a more targeted mechanism of action and a favorable safety profile.[1][3] Developed by Dainippon Sumitomo Pharma, this compound, also known by trade names like Gasmotin, acts by stimulating 5-HT4 receptors in the gastrointestinal nerve plexus.[2][4] This action increases the release of acetylcholine, which in turn enhances gastric emptying and overall gut motility.[3][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and key experimental protocols related to this compound for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is the citrate salt of mosapride, often in a dihydrate form. Its chemical name is (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate dihydrate.[3][6] The structure consists of a substituted benzamide core linked to a morpholine ring, which is crucial for its pharmacological activity.
Table 1: Chemical Identifiers for this compound Dihydrate
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | [7] |
| CAS Number | 636582-62-2 (Dihydrate); 112885-42-4 (Anhydrous Citrate) | [7][8] |
| Molecular Formula | C₂₁H₂₅ClFN₃O₃ · C₆H₈O₇ · 2H₂O (Dihydrate) | [3] |
| Molecular Weight | 650.05 g/mol (Dihydrate); 614.02 g/mol (Anhydrous Citrate) | [3][4][7] |
| InChIKey | KVKIQHMTGSGTFO-UHFFFAOYSA-N (Dihydrate) | [7] |
| SMILES | CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | [7] |
| Synonyms | AS-4370, Gasmotin |[6][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to yellowish-white crystalline powder | [3] |
| Melting Point | 110-114 °C | [9] |
| Solubility | Water: Practically insoluble / Insoluble | [3][4] |
| Methanol: Sparingly soluble | [3][10] | |
| DMSO: ~15-90 mg/mL | [4][11] | |
| Dimethylformamide (DMF): ~20 mg/mL | [11] | |
| Partition Coefficient (logP) | 9.1 x 10² (chloroform/water, pH 7.0) | [3] |
| UV/Vis (λmax) | 212, 232, 274, 309 nm |[11] |
Pharmacology
Mechanism of Action
The primary mechanism of action for this compound is its function as a selective serotonin 5-HT4 receptor agonist.[1] When mosapride binds to 5-HT4 receptors located within the enteric nervous system of the gastrointestinal tract, it triggers a signaling cascade that stimulates the release of the neurotransmitter acetylcholine (ACh).[1][2][5] The increased availability of ACh promotes the contraction of smooth muscles in the gut wall, leading to enhanced peristalsis, accelerated gastric emptying, and improved overall gastrointestinal motility.[1][3]
A key advantage of mosapride is its high selectivity for the 5-HT4 receptor. It exhibits minimal affinity for 5-HT3 and dopamine D2 receptors.[1] This selectivity is clinically significant as it reduces the likelihood of adverse effects commonly associated with less selective prokinetic agents, such as nausea or extrapyramidal symptoms.[1] Some studies also suggest mosapride possesses 5-HT3 receptor antagonist properties, which may contribute to its therapeutic effects in managing functional gastrointestinal disorders.[12][13]
This compound 5-HT4 Receptor Signaling Pathway.
Receptor Binding Profile
The efficacy and safety profile of mosapride are directly related to its receptor binding affinities. It binds potently to the 5-HT4 receptor while showing significantly lower affinity for other receptor types.
Table 3: Receptor Binding Affinities of Mosapride
| Receptor Target | Affinity Metric | Value (nM) | Species/Tissue | Source(s) |
|---|---|---|---|---|
| 5-HT₄ | Kᵢ | 69.9 | - | [11] |
| 5-HT₄ | Kᵢ | 84.2 | Guinea pig ileum | [14] |
| 5-HT₄ | IC₅₀ | 113 | Guinea pig striatum | [15][16] |
| 5-HT₃ | Kᵢ | 1,189 | - | [11][13] |
| Dopamine D₂ | - | No significant activity | - | [13] |
| 5-HT₁ | - | No significant activity | - | [11][13] |
| 5-HT₂ | - | No significant activity | - |[11][13] |
Pharmacokinetics and Metabolism
Mosapride is well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1] The drug is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a major role.[1][5] The main metabolic pathway involves the removal of the 4-fluorobenzyl group, resulting in the primary metabolite, known as M-1 (des-4-fluorobenzyl compound).[3][5] Other minor pathways include oxidation of the morpholine ring and hydroxylation of the benzene ring.[3][5] Excretion occurs through both urine and feces.[3][5] The plasma protein binding rate for mosapride is high, at approximately 99.0%.[5]
Metabolic Pathway of this compound.
Pharmacokinetic parameters can vary significantly between species, which is a critical consideration in preclinical development.
Table 4: Pharmacokinetic Parameters of Mosapride in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | Bioavailability (%) | Source(s) |
|---|---|---|---|---|---|
| Human | 5 mg (single dose) | ~30.7 | ~2.0 | - | [5] |
| Dog (Male) | 10 | 207 | 1.5 | 8% | [6] |
| Monkey (Male) | 10 | 862 | 0.9 | 14% | [6] |
| Rat (Male) | 10 | 44 | 1.9 | 7% | [17] |
| Rat (Female) | 10 | 788 | 2.8 | 47% | [17] |
| Horse | 1.0 | 60 | 3.6 - 4.2 | - |[18] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of mosapride for 5-HT4 receptors, as described in studies using guinea pig striatum or ileum.[14][15]
-
Tissue Preparation: Homogenize guinea pig striatum or ileum in an appropriate buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the 5-HT4 receptors.
-
Radioligand: Use a selective 5-HT4 antagonist radioligand, such as [³H]-GR113808.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: After reaching equilibrium, separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of mosapride. Calculate the IC₅₀ value (the concentration of mosapride that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Gastrointestinal Motility Assay
This protocol is based on experiments evaluating the prokinetic effects of mosapride on isolated guinea pig ileum.[13][15]
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Setup: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record muscle contractions.
-
Stimulation: Induce electrical field stimulation (EFS) to evoke cholinergic contractions.
-
Drug Application: Add cumulative concentrations of this compound to the organ bath and record the enhancement of the electrically evoked contractions.
-
Data Analysis: Plot the increase in contractile force against the mosapride concentration to generate a dose-response curve. Calculate the EC₅₀ value, which is the concentration that produces 50% of the maximum effect.
Protocol 3: Quantitative Analysis by Quantitative NMR (qNMR)
This protocol provides a method for the precise content determination of this compound raw material.[19]
Workflow for Quantitative NMR (qNMR) Analysis.
-
Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid for ¹H NMR or 4,4′-difluorodiphenylmethanone for ¹⁹F NMR).[19] Dissolve the mixture in an appropriate deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the NMR spectrum (either ¹H or ¹⁹F) using an optimized set of parameters, including a sufficient relaxation delay (D1) to ensure complete signal relaxation for accurate quantification.
-
Peak Selection: Identify and select non-overlapping, characteristic signal peaks for both this compound and the internal standard. For ¹⁹F NMR, the signal from the fluorine atom on mosapride can be used.[19]
-
Integration: Carefully integrate the selected peaks for both the analyte and the internal standard.
-
Calculation: Calculate the content of this compound using the ratio of the integrals, the molecular weights, and the masses of the sample and the internal standard. This method can also be adapted to determine the salt-forming ratio between mosapride and citrate.[19]
Conclusion
This compound is a well-characterized gastroprokinetic agent with a highly selective mechanism of action centered on the 5-HT4 receptor. Its molecular structure and physicochemical properties are well-defined, enabling various analytical and formulation strategies. The pharmacological profile, distinguished by its receptor selectivity, underpins its clinical efficacy and favorable safety. The pharmacokinetic properties, including its metabolism via CYP3A4, are crucial for understanding its clinical use and potential drug interactions. The experimental protocols detailed herein provide a foundation for further research and development in the field of gastrointestinal motility disorders.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. selleckchem.com [selleckchem.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dihydrate | C27H37ClFN3O12 | CID 6918047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C27H33ClFN3O10 | CID 119583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound 636582-62-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 112885-42-4 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS:112885-42-4 | 5-HT receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Mosapride Citrate's Role in Acetylcholine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosapride citrate is a potent and selective serotonin 5-HT₄ receptor agonist that plays a crucial role in enhancing gastrointestinal (GI) motility. Its prokinetic effects are primarily mediated through the facilitation of acetylcholine (ACh) release from cholinergic neurons in the enteric nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental evidence, and quantitative data elucidating the role of this compound in acetylcholine release. Detailed experimental protocols, data summaries, and signaling pathway visualizations are presented to support further research and drug development in this area.
Introduction
Gastrointestinal motility is a complex process regulated by the enteric nervous system, where acetylcholine serves as a primary excitatory neurotransmitter. Dysregulation of ACh release can lead to various motility disorders. This compound has emerged as a valuable therapeutic agent for conditions such as functional dyspepsia and gastroesophageal reflux disease by virtue of its ability to stimulate ACh release.[1] This document will explore the core mechanism of this compound's action on cholinergic neurons.
Mechanism of Action: 5-HT₄ Receptor Agonism and Acetylcholine Release
The fundamental mechanism by which this compound enhances GI motility is its selective agonism at the 5-hydroxytryptamine-4 (5-HT₄) receptors located on enteric cholinergic neurons.[2][3]
Signaling Pathway:
The binding of this compound to 5-HT₄ receptors initiates a downstream signaling cascade that culminates in the release of acetylcholine. This process can be summarized as follows:
-
Receptor Binding: this compound binds to and activates 5-HT₄ receptors on the presynaptic terminals of cholinergic neurons within the myenteric plexus.
-
G-Protein Activation: The activated 5-HT₄ receptor, a G-protein coupled receptor, stimulates the associated Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A.
-
Ion Channel Phosphorylation: PKA is thought to phosphorylate specific ion channels, leading to an influx of calcium ions (Ca²⁺) into the presynaptic terminal.
-
Acetylcholine Exocytosis: The increase in intracellular Ca²⁺ concentration triggers the fusion of acetylcholine-containing vesicles with the presynaptic membrane, resulting in the release of acetylcholine into the synaptic cleft.
-
Muscarinic Receptor Activation: The released acetylcholine then binds to muscarinic receptors on smooth muscle cells, leading to muscle contraction and enhanced gastrointestinal motility.
The enhancing effect of mosapride on motility is antagonized by atropine, a muscarinic receptor antagonist, and by GR113808, a selective 5-HT₄ receptor antagonist, confirming the involvement of both receptor types in its mechanism of action.[4]
Diagram of the Signaling Pathway:
References
The Affinity of Mosapride Citrate for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its primary mechanism of action is mediated through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. A comprehensive understanding of mosapride's affinity and activity at different 5-HT receptor subtypes is crucial for elucidating its therapeutic effects and potential side-effect profile. This technical guide provides an in-depth overview of the binding affinity of this compound for various serotonin receptor subtypes, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Affinity and Potency Data
The binding affinity and functional potency of this compound have been characterized across several serotonin receptor subtypes. The data consistently demonstrates a high affinity and selective agonist activity at the 5-HT4 receptor, with a weaker antagonist activity at the 5-HT3 receptor. Mosapride shows negligible affinity for 5-HT1 and 5-HT2 receptors.[2][3]
Table 1: Binding Affinity of this compound for Serotonin Receptor Subtypes
| Receptor Subtype | Ligand/Assay Type | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 5-HT₄ | [³H]GR113808 Binding | Guinea Pig Ileum | 84.2 | - | [1] |
| 5-HT₄ | [³H]GR113808 Binding | Guinea Pig Striatum | - | 113 | [4] |
| 5-HT₄ | [³H]GR113808 Binding | - | 69.9 | - | [2] |
| 5-HT₃ | - | - | 1,189 | - | [2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Functional Potency of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Tissue Preparation | EC₅₀ (nM) | Effect | Reference |
| 5-HT₄ | Electrically Evoked Contractions | Guinea Pig Ileum | 73.2 | Agonist | [2][4] |
| 5-HT₄ | Relaxation of Precontracted Muscle | Rat Esophageal Thoracic Muscularis Mucosa | 208.4 | Agonist | [2][4] |
| 5-HT₄ | Contraction | Guinea Pig Distal Colon | 3029 | Agonist | [4] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assays for 5-HT₄ Receptor Affinity
Radioligand binding assays are utilized to determine the affinity of a drug for a specific receptor. In the case of mosapride and the 5-HT₄ receptor, the selective antagonist [³H]GR113808 is commonly used as the radioligand.[1][4]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT₄ receptor.
Materials:
-
Membrane preparations from guinea pig ileum or striatum.[1][4]
-
[³H]GR113808 (radioligand).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue (e.g., guinea pig ileum) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled 5-HT₄ ligand is used in a parallel set of tubes.
-
Equilibration: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for mosapride is determined by plotting the percentage of specific binding against the logarithm of the mosapride concentration. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.[2]
References
Methodological & Application
Application Notes and Protocols: Mosapride Citrate In Vivo Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapride citrate is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist widely used as a gastroprokinetic agent.[1][2] It enhances gastrointestinal (GI) motility, making it an effective treatment for functional dyspepsia, gastroesophageal reflux disease, and other GI disorders associated with delayed gastric emptying.[1][2] Mosapride's primary mechanism involves stimulating 5-HT4 receptors in the enteric nervous system, which promotes the release of acetylcholine (ACh) and subsequently enhances smooth muscle contractions and motility.[1][2][3] Unlike older prokinetic agents, mosapride shows high selectivity for the 5-HT4 receptor with minimal affinity for dopamine D2 or 5-HT3 receptors, reducing the risk of certain adverse effects.[1][4]
These application notes provide a comprehensive overview of in vivo study designs for evaluating this compound in rodent models, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Mechanism of Action: Signaling Pathway
This compound exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptors located on cholinergic neurons within the enteric nervous system.[1] Binding of mosapride to the 5-HT4 receptor, a G-protein coupled receptor, activates the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates protein kinase A (PKA), leading to an influx of calcium ions and facilitating the release of acetylcholine (ACh) from the neuron terminals.[1] The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering muscle contraction and enhancing motility.[1]
Caption: this compound signaling pathway via 5-HT4 receptor agonism.
Experimental Workflow for In Vivo Rodent Studies
A typical workflow for assessing the in vivo efficacy of this compound in rodent models involves several key stages, from animal acclimatization to data analysis. The specific assays employed will depend on the therapeutic aspect being investigated, such as gastric emptying, intestinal transit, or visceral sensitivity.
Caption: General experimental workflow for mosapride studies in rodents.
Experimental Protocols
Protocol 1: Gastric Emptying Assessment (Phenol Red Meal Assay in Mice)
This protocol is adapted from studies evaluating the effect of prokinetic agents on gastric emptying in mice.[5]
-
Animals: Use Swiss albino mice (20-25 g), fasted for 18-24 hours with free access to water.
-
Groups:
-
Control (No treatment)
-
Vehicle (e.g., 0.9% saline, administered orally)
-
This compound (e.g., 20 mg/kg, administered orally)
-
-
Procedure:
-
Administer this compound or vehicle 45 minutes before the test meal.
-
Administer a 0.5 mL test meal containing 1.5% methylcellulose and 0.05% phenol red via oral gavage.
-
Euthanize the mice 20-30 minutes after the test meal.
-
Ligate the pylorus and cardia, and carefully remove the stomach.
-
Homogenize the stomach with its contents in 10 mL of 0.1 N NaOH.
-
Add 0.5 mL of 20% trichloroacetic acid (TCA) to the homogenate to precipitate proteins and centrifuge at 3000 rpm for 10 minutes.
-
To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color.
-
Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
-
Calculation:
-
Gastric Emptying (%) = (1 - Absorbance of test sample / Absorbance of control sample at time 0) x 100.
-
Protocol 2: Colonic Motility Assessment (Fecal Pellet Output in Rats)
This protocol measures the prokinetic effect of mosapride on the colon by quantifying fecal output.[6]
-
Animals: Use adult male rats, housed individually to allow for accurate fecal collection.
-
Surgical Preparation (Optional, for direct colonic administration):
-
For intracolonic (IC) administration, a PE 90 tube can be surgically implanted into the cecum and exteriorized at the back of the neck.[6] Allow for a recovery period of at least 3 days.
-
-
Groups:
-
Vehicle (e.g., 0.5 mL saline, peroral (PO) or IC)
-
This compound (e.g., 20 mg/kg in 0.5 mL saline, PO or IC)
-
-
Procedure:
-
Administer the vehicle or this compound via the desired route.
-
Place the rats in clean cages without bedding.
-
Count the total number of fecal pellets expelled by each rat at specified time points (e.g., 1 hour and 2 hours post-administration).
-
-
Data Analysis: Compare the mean number of fecal pellets between the mosapride-treated and vehicle groups using appropriate statistical tests (e.g., Wilcoxon rank-sum test).[6]
Protocol 3: Visceral Hypersensitivity Model (Colorectal Distension in Rats)
This protocol assesses the potential of mosapride to alleviate visceral pain.[7]
-
Animals: Use adult male rats.
-
Induction of Hypersensitivity:
-
Anesthetize the rats (e.g., with urethane).
-
Instill a mild irritant intrarectally, such as 4% acetic acid or 1.5% zymosan, to induce visceral hypersensitivity.[7]
-
-
Measurement of Visceromotor Response (VMR):
-
Place electromyography (EMG) electrodes on the abdominal musculature to record muscle contractions, which serve as a proxy for a pain response.
-
Insert a balloon catheter into the colon/rectum.
-
Record baseline VMR by inflating the balloon to various pressures (colorectal distension, CRD) before inducing hypersensitivity.
-
After irritant instillation, repeat the CRD procedure to confirm hypersensitivity (indicated by an increased VMR).
-
-
Drug Administration and Testing:
-
Administer this compound (e.g., via intraperitoneal injection) 3 hours after the induction of hypersensitivity.[7]
-
After drug administration, perform the CRD protocol again and record the VMR.
-
-
Data Analysis: Calculate the percentage change in VMR before and after mosapride treatment and compare it to the vehicle-treated group. A significant reduction in VMR indicates an analgesic effect.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo rodent studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats [8] (Following a single oral dose of 10 mg/kg)
| Sex | Cmax (ng/mL) | T½ (hours) | Oral Bioavailability (%) |
| Male | 44 | 1.9 | 7 |
| Female | 788 | 2.8 | 47 |
Table 2: Efficacy of this compound on Gastric Emptying in Rodents
| Species | Model | Mosapride Dose | Route | Outcome | Reference |
| Rat | Normal | 0.1 - 3 mg/kg | p.o. | Dose-dependently enhanced gastric emptying. | [9] |
| Rat | Normal | 30 mg/kg | p.o. | Inhibited gastric emptying (likely due to M1 metabolite effect). | [9] |
| Mouse | Normal | 20 mg/kg | p.o. | Increased gastric emptying by 89%. | [5] |
| Mouse | Morphine-induced delay | 20 mg/kg | p.o. | Significantly reversed morphine-induced delay. | [5] |
Table 3: Efficacy of this compound on Colonic Motility in Rodents
| Species | Assay | Mosapride Dose | Route | Outcome | Reference |
| Guinea Pig | Force Transducer | 3 - 30 mg/kg | i.g. | Significantly enhanced colonic motility. | [10][11] |
| Rat | Fecal Pellet Output | 20 mg/kg | i.c. | Significantly increased fecal pellet output vs. oral route. | [6] |
Table 4: Effect of this compound on Visceral Hypersensitivity in Rats [7]
| Hypersensitivity Model | Mosapride Treatment | Route | Outcome |
| Acetic Acid-Induced | Intraperitoneal Injection | i.p. | Significant reduction in VMR (61 ± 9%). |
| Zymosan-Induced | Intraperitoneal Injection | i.p. | Significant reduction in VMR (67 ± 9%). |
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacological effects of the gastroprokinetic agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Intracolonic Administration of this compound Significantly Increases Colonic Motility Compared With Oral Administration [jnmjournal.org]
- 7. The effects of 5-HT4 receptor agonist, this compound, on visceral hypersensitivity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual role of this compound hydrate on the gastric emptying evaluated by the breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Notes and Protocols for Mosapride Citrate Administration in Conscious Dogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of mosapride citrate in conscious dogs, summarizing key pharmacokinetic and pharmacodynamic data. The detailed protocols are intended to guide researchers in designing and executing studies to evaluate the effects of this gastroprokinetic agent.
Introduction
This compound is a selective serotonin 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2][3][4] It is utilized in veterinary medicine to manage conditions associated with decreased motility of the upper gastrointestinal tract, such as anorexia and vomiting.[1][2][4][5] Mosapride stimulates 5-HT4 receptors in the gastrointestinal nerve plexus, which in turn increases the release of acetylcholine, leading to enhanced gastric emptying and motility.[1][3][4] Unlike some other prokinetic agents, mosapride has a high affinity for 5-HT4 receptors in the GI tract and lacks affinity for dopamine D2 receptors, thus avoiding certain central nervous system and endocrine-related side effects.[4][6] Its major active metabolite, M1, also exhibits 5-HT3 receptor antagonist activity, which may contribute to its overall effect on gastrointestinal transit.[7][8]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Conscious Dogs
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |
| Oral | 10 | 207 (male) | 0.5 - 1 | 1.5 | 540 (male) | 8 | [1][9] |
| 289-319 (female) | 778 (female) | [1] | |||||
| Intravenous | 2 | - | - | 2.4 (t½β) | - | - | [9] |
| Intravenous | 1 | - | - | - | - | ~1 | [10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; AUC: Area under the curve.
Table 2: Recommended Oral Dosing for Prokinetic Effects in Conscious Dogs
| Dose (mg/kg) | Dosing Frequency | Observed Effect | Reference |
| 0.25 - 1 | Twice daily | Improvement in appetite, vomiting, and upper GI motility in clinical cases. | [1] |
| 0.5 - 2 | Single dose | Dose-dependent increase in antral motor index. | [1] |
| 0.75 - 2 | Single dose | Significant increase in gastric motility index. | [2][6][11] |
| 2 | Twice daily (for 1 week) | No adverse effects on blood tests or health. | [2][11] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for Evaluating Mosapride in Conscious Dogs
Caption: Experimental workflow for Mosapride studies in dogs.
Experimental Protocols
Protocol 1: Evaluation of Gastric Prokinetic Action Using Ultrasonography
This protocol is adapted from studies assessing postprandial gastric antral motility.[2][11]
1. Animals:
-
Use healthy adult dogs (e.g., Beagles), weighing between 10-15 kg.
-
Acclimatize animals to the study environment and procedures.
-
Fast dogs for at least 12 hours prior to the experiment, with free access to water.
2. Drug Administration:
-
Prepare this compound tablets by grinding them into a powder and dissolving in distilled water.[6]
-
Administer a single oral dose of mosapride (e.g., 0.5, 0.75, 1, and 2 mg/kg) or a vehicle control (distilled water).[2][6][11] A crossover study design with a one-week washout period between treatments is recommended.[2][6][11]
3. Gastric Motility Assessment:
-
Thirty minutes after drug administration, provide a standardized meal.
-
Perform abdominal ultrasonography to evaluate gastric antral motility.
-
Record video clips of the gastric antrum for a set duration at specific time points post-feeding.
-
Analyze the recordings to determine the frequency of antral contractions and the change in the antral area during contractions.
-
Calculate a Motility Index (MI) based on these measurements to quantify gastric motility.
4. Data Analysis:
-
Compare the MI values between the mosapride-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Pharmacokinetic Analysis of Orally Administered Mosapride
This protocol is based on pharmacokinetic studies conducted in conscious dogs.[9][10]
1. Animals:
-
Use healthy adult dogs.
-
Fast dogs overnight prior to drug administration.
2. Drug Administration:
3. Sample Collection:
-
Collect blood samples from a suitable vein (e.g., cephalic vein) into heparinized tubes at predetermined time points. Recommended time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
4. Sample Analysis:
-
Determine the plasma concentration of mosapride and its major metabolite (M-1) using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12]
5. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC.[10]
-
If intravenous data is available, calculate the oral bioavailability.
Protocol 3: Measurement of Gastric Emptying
This protocol outlines a method for assessing the effect of mosapride on gastric emptying of a solid meal.[13]
1. Animals and Surgical Preparation (if applicable):
-
Use healthy dogs fitted with a duodenal cannula for sample collection. This allows for repeated, non-invasive sampling.
-
Allow for a full recovery period after surgery before starting experiments.
2. Drug Administration:
-
Administer this compound at the desired dose and route (e.g., 0.3-3 mg/kg, p.o.) or a vehicle control prior to the test meal.
3. Test Meal and Sample Collection:
-
Provide a standardized solid test meal of a known dry weight.
-
Simultaneously, infuse a non-absorbable liquid marker (e.g., polyethylene glycol) in saline to measure the liquid phase emptying.
-
Begin collecting 1-mL samples from the duodenal cannula at regular intervals (e.g., every 15 minutes) for several hours.
-
To ensure complete sample recovery, continuously perfuse the duodenum with another marker like phenolsulfonphthalein.[13]
4. Sample Processing and Analysis:
-
Freeze-dry the collected duodenal samples to determine the weight of the solid food component that has emptied from the stomach.
-
Analyze the concentration of the liquid marker to determine the volume of the liquid phase emptied.
5. Data Analysis:
-
Plot the cumulative amount of solid and liquid emptied from the stomach over time.
-
Compare the gastric emptying curves and parameters (e.g., time to 50% emptying) between the mosapride and control groups to determine the drug's effect.
References
- 1. bussan-ah.com [bussan-ah.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 7. Mosapride - Wikipedia [en.wikipedia.org]
- 8. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prokinetic effect of the 5-HT4R agonist mosapride on canine gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A new method to measure gastric emptying in conscious dogs: a validity study and effects of EM523 and L-NNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mosapride Citrate HPLC Analytical Method Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Mosapride citrate. It includes detailed protocols for assay determination, analysis of related substances, and forced degradation studies, crucial for quality control and stability assessment of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[1][2] Accurate and reliable analytical methods are essential for ensuring its quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of this compound due to its specificity, sensitivity, and accuracy.[1][2][3] This application note outlines various developed and validated RP-HPLC methods for the analysis of this compound.
HPLC Method Parameters for this compound Analysis
Several RP-HPLC methods have been successfully developed for the analysis of this compound. A summary of the chromatographic conditions from various validated methods is presented in Table 1 for easy comparison. The selection of a particular method may depend on the specific requirements of the analysis, such as the determination of the bulk drug, analysis of pharmaceutical formulations, or the separation of related substances and degradation products.
Table 1: Summary of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] | Method 5[6] |
| Stationary Phase | C18 Column | Waters Symmetry C18 | C18 Column (250 mm x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 x 4.6 mm, 5 µm) | X-Bridge C18 |
| Mobile Phase | Acetonitrile: 0.02 M KH2PO4 buffer (pH 4.0 with o-phosphoric acid) (50:50, v/v) | Acetonitrile: 0.024 M Orthophosphoric acid (pH 3.0 with triethylamine) (28:72, v/v) | 0.05 mol·L-1 citric acid (pH 4.0 with NaOH): Acetonitrile (65:35) | A: 20mM Ammonium acetate (pH 5.3) B: Acetonitrile:Methanol (85:15) | Acetonitrile: 0.025 M KH2PO4: Triethylamine (30:69:1 v/v; pH 7.0) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min | 1.0 mL/min | - |
| Detection Wavelength | 274 nm | 276 nm | 274 nm | 278 nm | 283 nm |
| Column Temperature | 40°C | - | - | 25°C | - |
| Internal Standard | Risperidone | - | - | - | - |
| Retention Time | 8.10 min | - | - | 33 min | - |
Experimental Protocols
Protocol for Assay of this compound in Bulk Drug
This protocol is based on the method described by S. M. M. Ali et al.[1]
Objective: To determine the purity of this compound in a bulk drug sample.
Materials:
-
This compound reference standard
-
This compound bulk drug sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Risperidone (Internal Standard)
-
High purity water
Equipment:
-
HPLC system with UV detector
-
C18 analytical column
-
Sonicator
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.
-
Preparation of Mobile Phase: Mix acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 4.0) in a ratio of 50:50 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Internal Standard (IS) Solution: Accurately weigh and dissolve Risperidone in the mobile phase to obtain a concentration of 10 µg/mL.
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of mobile phase and sonicate to dissolve. Make up the volume with the mobile phase. From this stock solution, prepare working standards in the range of 0.5 to 30 µg/mL and add a fixed concentration of the internal standard.
-
Preparation of Sample Solution: Accurately weigh about 10 mg of this compound bulk drug sample and prepare the solution as described for the standard solution, including the addition of the internal standard.
-
Chromatographic Analysis:
-
Set the HPLC system with the chromatographic conditions mentioned in Table 1, Method 1.
-
Inject 20 µL of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and the internal standard.
-
-
Calculation: Calculate the percentage purity of this compound in the bulk drug sample using the response factor obtained from the standard solution.
Protocol for Determination of Related Substances
This protocol is based on the method described by Rao, R. N., et al.[3]
Objective: To detect and quantify impurities in this compound.
Materials:
-
This compound reference standard and samples
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
High purity water
Equipment:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Waters Symmetry C18 column or equivalent
-
Analytical balance
Procedure:
-
Preparation of Mobile Phase: Prepare a mixture of acetonitrile and 0.024 M orthophosphoric acid in a ratio of 28:72 (v/v). Adjust the pH to 3.0 with triethylamine. Filter and degas the mobile phase.
-
Preparation of Standard and Sample Solutions: Prepare solutions of the reference standard and sample in the mobile phase. The concentration will depend on the levels of impurities to be detected. A typical concentration for the main analyte is 1000 µg/mL.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase (Table 1, Method 2).
-
Inject the prepared solutions.
-
Monitor the chromatogram at 276 nm.
-
-
Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the main peak. The method should be validated to ensure it can detect process-related impurities at trace levels.
Protocol for Forced Degradation Study
Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method.[7] The following protocol outlines the general procedure for conducting forced degradation of this compound.
Objective: To investigate the degradation behavior of this compound under various stress conditions and to ensure the specificity of the HPLC method in separating the drug from its degradation products.
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 8 hours.
-
Neutral Hydrolysis: Reflux the drug substance in water at 60°C for 8 hours.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 95°C.[8]
-
Photolytic Degradation: Expose the solid drug substance to UV radiation (254 nm and 366 nm) for 8 hours.[6]
Procedure:
-
Prepare a stock solution of this compound.
-
For each stress condition, take a known amount of the drug and subject it to the conditions described above.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the stressed samples with the mobile phase to a suitable concentration.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The peak purity of the this compound peak in the chromatograms of the stressed samples should be checked using a PDA detector to ensure that no degradation products are co-eluting with the main peak.
Method Validation Summary
Any developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in Table 2.
Table 2: Summary of Validation Parameters for this compound HPLC Methods
| Validation Parameter | Method 1[1] | Method 4[3] | Method 6 |
| Linearity Range | 0.5 - 30 µg/mL | 125 - 1000 µg/mL | 7.5 - 45 µg/mL[10] |
| Correlation Coefficient (r²) | 0.9998 | - | - |
| Accuracy (% Recovery) | 101.55 ± 0.97% | 95.53 - 100.7% | 99.22 - 100.09%[10] |
| Precision (RSD %) | < 1% (Intra- and Inter-day) | - | - |
| Limit of Detection (LOD) | 0.23 µg/mL | - | - |
| Limit of Quantification (LOQ) | - | - | - |
| Specificity | Confirmed through forced degradation studies | Capable of detecting all process-related impurities | Confirmed |
Visualizations
The following diagrams illustrate the key workflows in the development and validation of an HPLC method for this compound.
Caption: Workflow for HPLC Method Development.
Caption: Analytical Method Validation Process.
Caption: Forced Degradation Study Protocol.
References
- 1. A validated RP-HPLC method for the determination of this compound in bulk drug samples and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatographic method for determination of related-substances of this compound in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination of related substances in this compound tab...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–this compound and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. CN111505154B - Detection method for this compound and five key impurities in preparation thereof - Google Patents [patents.google.com]
- 9. search.library.uq.edu.au [search.library.uq.edu.au]
- 10. japer.in [japer.in]
Application Note: Quantifying Mosapride Citrate in Plasma Samples Using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Accurate quantification of mosapride in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is based on established and validated procedures, ensuring reliability and reproducibility.[2][3][4][5]
Principle
This method utilizes a robust sample preparation technique to extract mosapride and an internal standard (IS) from plasma. The extract is then subjected to reverse-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of mosapride.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (e.g., Tamsulosin or a stable isotope-labeled mosapride)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)[2][3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane, methylene dichloride, and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the recommended starting conditions for the LC-MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2][3] |
| Mobile Phase A | Water with 0.3% Formic Acid[2][3] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.25 mL/min[2][3] |
| Gradient | Gradient elution may be optimized for better separation. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2-5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Mosapride) | m/z 422 → m/z 198[2][3][6] |
| MRM Transition (IS - Tamsulosin) | m/z 409 → m/z 228[2][3] |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Method Validation and Quantitative Data
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.[7]
Table 3: Summary of Quantitative Performance
| Parameter | Typical Performance |
| Linearity Range | 0.17 - 68.00 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL[2][3] |
| Intra-day Precision (RSD) | < 13%[2][3] |
| Inter-day Precision (RSD) | < 13%[2][3] |
| Accuracy (RE) | Within ± 6.3%[2][3] |
| Recovery | 97 - 107%[4][5] |
Visualizations
Caption: Experimental workflow for mosapride quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma samples.[2][3] The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers in the fields of pharmacology and drug development. Proper method validation is essential to ensure data integrity for clinical and preclinical studies.
References
- 1. japer.in [japer.in]
- 2. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometric method for determination of this compound in equine tissues [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Mosapride Citrate Dose-Response in Isolated Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapride citrate is a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist known for its prokinetic effects on the gastrointestinal (GI) tract.[1] Its primary mechanism of action involves the stimulation of 5-HT₄ receptors on enteric cholinergic neurons, which in turn enhances the release of acetylcholine (ACh) and promotes GI motility.[1][2] The isolated guinea pig ileum is a classical and highly valuable ex vivo model for studying the pharmacological effects of compounds targeting enteric neurotransmission and smooth muscle function due to its robust and reproducible responses.
These application notes provide a comprehensive overview of the dose-response relationship of this compound in the isolated guinea pig ileum, including detailed experimental protocols and a summary of key pharmacological parameters.
Pharmacological Profile of this compound in Guinea Pig Ileum
This compound demonstrates a concentration-dependent enhancement of contractile activity in the isolated guinea pig ileum.[1] While it may not be a potent initiator of spontaneous contractions, it significantly enhances electrically evoked contractions, indicating its primary action is on the modulation of neuronal activity within the myenteric plexus.
Dose-Response Data
The following table summarizes the key quantitative parameters for the effect of this compound on the enhancement of electrically evoked contractions in the isolated guinea pig ileum.
| Parameter | Value | Tissue Preparation | Notes |
| EC₅₀ | 73 nM | Guinea Pig Ileum | Represents the concentration at which this compound produces 50% of its maximal enhancement of electrically evoked contractions.[3] |
| Effective Concentration Range | 1 nM - 100 nM (10⁻⁹ to 10⁻⁷ M) | Guinea Pig Colon | While this data is from the colon, it provides a likely effective concentration range for the ileum, showing enhanced contraction. At higher concentrations (1 µM or 10⁻⁶ M), the effect was diminished.[4] |
| Receptor Binding Affinity (Ki) | 84.2 nM | Guinea Pig Ileum (Myenteric Plexus) | Represents the inhibitory constant of mosapride for the 5-HT₄ receptor, indicating high binding affinity.[2] |
Signaling Pathway and Mechanism of Action
The prokinetic effect of this compound is initiated by its binding to and activation of 5-HT₄ receptors located on the presynaptic terminals of cholinergic neurons in the myenteric plexus of the intestinal wall.
Experimental Protocols
This section details the standard methodology for assessing the dose-response of this compound in an isolated guinea pig ileum preparation.
Tissue Preparation
-
Humanely euthanize a guinea pig (250-350g) following institutionally approved ethical guidelines.
-
Perform a laparotomy to expose the abdominal cavity and locate the ileocecal junction.
-
Carefully excise a terminal segment of the ileum (approximately 10-15 cm).
-
Place the excised tissue in a petri dish containing warm, oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length. The longitudinal muscle with the myenteric plexus attached is the primary tissue of interest.
Organ Bath Setup
-
Mount a 2-3 cm segment of the ileum in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen (95% O₂, 5% CO₂).
-
Attach one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force-displacement transducer.
-
Apply a resting tension of 0.5 to 1.0 gram to the tissue and allow it to equilibrate for a stabilization period of 30-60 minutes. During this time, wash the tissue with fresh Krebs solution every 15 minutes.
Construction of Dose-Response Curve
-
After equilibration, record a stable baseline of spontaneous activity.
-
Prepare stock solutions of this compound in distilled water or an appropriate vehicle.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration (e.g., 1 nM).
-
For cumulative addition, add increasing concentrations of the drug at regular intervals after the response to the previous concentration has reached a plateau.
-
For non-cumulative addition, add a single concentration, record the peak response, and then wash the tissue multiple times until the baseline is re-established before adding the next concentration.
-
Record the contractile response (in grams of tension) for each concentration.
-
Continue adding increasing concentrations of this compound until a maximal response is achieved or the response begins to decline.
Data Analysis
-
Measure the peak tension generated at each concentration of this compound.
-
Normalize the data by expressing each response as a percentage of the maximal response observed.
-
Plot the normalized response against the logarithm of the molar concentration of this compound.
-
Fit the resulting data points to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.
Solutions and Reagents
-
Krebs-Henseleit Solution (mM): NaCl (118), KCl (4.7), CaCl₂ (2.5), MgSO₄·7H₂O (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), and Glucose (11.1).
-
Carbogen Gas: 95% O₂ / 5% CO₂
-
This compound Stock Solution: 10 mM in distilled water, serially diluted to working concentrations.
References
- 1. Investigation into the effects of mosapride on motility of Guinea pig stomach, ileum, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on proximal and distal colonic motor function in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mosapride Citrate 5-HT₄ Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapride citrate is a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist widely used as a gastroprokinetic agent.[1][2][3] Its therapeutic effects are primarily mediated by the activation of 5-HT₄ receptors in the gastrointestinal tract, which stimulates acetylcholine release from enteric neurons, thereby enhancing motility.[2][3][4] The 5-HT₄ receptor is a Gs protein-coupled receptor (GPCR), and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is a key mechanism for assessing the agonistic activity of compounds like this compound.
These application notes provide detailed protocols for two common cell-based assays to quantify the 5-HT₄ agonism of this compound: a cAMP assay and a luciferase reporter gene assay. These assays are fundamental tools for researchers in pharmacology and drug development for characterizing the potency and efficacy of 5-HT₄ receptor agonists.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound at the 5-HT₄ receptor from various studies. This data is essential for comparative analysis and for establishing appropriate concentration ranges in experimental designs.
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value (nM) |
| Mosapride | Receptor Binding | Guinea pig striatum | IC₅₀ | 113[1] |
| Mosapride | Functional Assay (Relaxation) | Rat esophagus | EC₅₀ | 208[1] |
| Mosapride | Functional Assay (Contraction) | Guinea pig ileum | EC₅₀ | 73[1] |
| Mosapride | Functional Assay (Contraction) | Guinea pig distal colon | EC₅₀ | 3029[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol outlines a method for quantifying intracellular cAMP levels in response to 5-HT₄ receptor activation using a competitive immunoassay format.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₄ receptor.
-
Cell culture medium (e.g., DMEM or F12K) with supplements.
-
Phosphate-Buffered Saline (PBS).
-
This compound and other reference compounds.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
White, opaque 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT₄ receptor-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (typically a stimulation buffer provided with the kit, often containing a PDE inhibitor like IBMX).
-
Dispense the cell suspension into the wells of a 384-well plate (e.g., 1500-5000 cells/well).[5]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Add the compound dilutions to the wells containing the cells. Include a vehicle control (buffer only) and a positive control (a known 5-HT₄ agonist).
-
-
Stimulation:
-
Detection:
-
Following the stimulation period, add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to the wells.[5] These are typically added in a lysis buffer to release intracellular cAMP.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.[5]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal response for this compound.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of the cAMP/PKA signaling pathway.
Materials:
-
HEK293 or CHO-K1 cells.
-
Expression plasmid for the human 5-HT₄ receptor.
-
Luciferase reporter plasmid containing a cAMP Response Element (CRE) promoter driving firefly or Renilla luciferase expression.[7][8]
-
A control plasmid for normalization (e.g., expressing a different luciferase under a constitutive promoter).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
White, opaque 96-well microplates.
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect the host cells (e.g., HEK293) with the 5-HT₄ receptor expression plasmid and the CRE-luciferase reporter plasmid (and a normalization control plasmid).
-
Plate the transfected cells into a 96-well plate and allow them to adhere and express the proteins for 24-48 hours.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for gene transcription and translation of the luciferase enzyme (typically 5-6 hours).[10]
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells by adding the luciferase assay reagent to each well.[9]
-
Incubate for a short period at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a luminometer.[9] If a dual-luciferase system is used, measure both reporter and normalization signals.
-
-
Data Analysis:
-
Normalize the CRE-luciferase signal to the control luciferase signal for each well.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response model to determine the EC₅₀ and efficacy.
-
References
- 1. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. AID 706232 - Agonist activity at human 5HT4A receptor expressed in HEK293 cells assessed as increase in cAMP production after 30 mins by HTRF assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Note: Preparation of Mosapride Citrate Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Mosapride citrate is a selective serotonin 5-HT4 receptor agonist widely used as a gastroprokinetic agent.[1][2] In cell culture and in vitro research, it serves as a valuable tool for studying serotonergic pathways, gastrointestinal motility, and related cellular mechanisms.[3] Its primary mechanism involves binding to 5-HT4 receptors, which stimulates the release of acetylcholine from enteric neurons.[1][4] Accurate and consistent preparation of this compound solutions is critical for obtaining reproducible experimental results. This document provides detailed protocols and data for preparing stock and working solutions of this compound for cell culture applications.
Physicochemical Properties and Storage
Successful preparation of this compound solutions begins with an understanding of its physical and chemical properties. The compound is a solid at room temperature and exhibits specific solubility characteristics that must be considered.[5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 614.02 g/mol (citrate salt) | [2][6] |
| 650.05 g/mol (citrate dihydrate salt) | ||
| Appearance | Solid | [5] |
| Solubility in DMSO | ≥15 mg/mL; up to 90 mg/mL reported | [2][5][7] |
| Solubility in DMF | ~20 mg/mL | [5][7] |
| Solubility in Water | Insoluble or sparingly soluble | [2][5][6] |
| Aqueous Buffer Solubility | ~0.2 mg/mL in a 1:4 DMF:PBS (pH 7.2) solution | [5][7] |
| Storage (Solid) | ≥4 years at -20°C | [5] |
| Storage (Stock in DMSO) | 1 year at -80°C | [4] |
| Storage (Aqueous Solution) | Not recommended for more than one day |[5] |
Primary Signaling Pathway
This compound primarily acts as a selective agonist for the 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The binding of Mosapride to the 5-HT4 receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), ultimately promoting the release of acetylcholine in the enteric nervous system.[1][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which can be stored for long-term use.
Materials:
-
This compound powder (MW: 614.02 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Safety First: Handle this compound powder in a chemical fume hood or designated weighing area. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 614.02 g/mol × 1000 mg/g = 6.14 mg
-
-
Weighing: Accurately weigh 6.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into a physiological buffer or cell culture medium to achieve the final desired concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Ensure the cell culture medium to be used for dilution is pre-warmed to 37°C to prevent precipitation of the compound upon dilution.[4]
-
Serial Dilution: Perform serial dilutions to reach the final working concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This creates a 100 µM intermediate solution. Mix gently by pipetting.
-
Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This results in 1 mL of a 10 µM final working solution.
-
-
DMSO Control: It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control wells. The final DMSO concentration should ideally be kept below 0.5%, and preferably ≤0.1%, to avoid solvent-induced cellular toxicity.
-
Immediate Use: Use the freshly prepared working solution immediately. Aqueous solutions of this compound are not recommended for storage.[5]
Solution Preparation Workflow
The following diagram outlines the logical flow from weighing the solid compound to applying the final working solution to cell cultures.
Application Example
In a study investigating the effects of Mosapride on 5-HT3 receptor currents in NCB-20 neuroblastoma cells, researchers applied this compound at concentrations ranging from 0.3 µM to 30 µM.[9] Using the protocols described above, a researcher could prepare a series of working solutions (e.g., 0.1, 1, 10, 30 µM) to treat the cells and measure the electrophysiological response, ensuring that the vehicle control cells receive an equivalent concentration of DMSO.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound dihydrate | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Mosapride (citrate) | CAS 112885-42-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Colonic Motility with Mosapride Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapride citrate is a selective serotonin 5-HT₄ receptor agonist that enhances gastrointestinal motility.[1] Its prokinetic effects are primarily mediated through the stimulation of 5-HT₄ receptors on enteric neurons, which facilitates the release of acetylcholine and subsequently promotes smooth muscle contraction.[1] These application notes provide a comprehensive guide for the in vitro investigation of this compound's effects on colonic motility, offering detailed protocols for organ bath studies and data analysis.
Mechanism of Action
This compound's primary mechanism of action involves its agonistic activity at the 5-HT₄ receptors located on presynaptic cholinergic neurons in the myenteric plexus of the colon.[2] Binding of mosapride to these G-protein coupled receptors activates the Gαs subunit, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and activation of Protein Kinase A (PKA). PKA activation is thought to facilitate the release of acetylcholine (ACh) from the nerve terminals. The released ACh then acts on muscarinic receptors on the colonic smooth muscle cells, leading to depolarization and contraction.[3][4]
The stimulatory effect of mosapride on colonic motility can be attenuated by the 5-HT₄ receptor antagonist GR113808, the muscarinic receptor antagonist atropine, and the neuronal sodium channel blocker tetrodotoxin, confirming the involvement of 5-HT₄ receptors, cholinergic pathways, and neuronal activity.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro effects of this compound on colonic motility.
| Parameter | Value | Species/Tissue | Reference |
| Effective Concentration Range | 10⁻⁹ to 10⁻⁷ mol L⁻¹ | Guinea Pig Distal Colon | [5] |
| High Concentration Effect | Little to no effect on contraction | Guinea Pig Distal Colon | [5] |
| IC₅₀ for [³H]-GR113808 binding | 113 nM | Guinea Pig Striatum | |
| EC₅₀ for contraction | 3029 nM | Guinea Pig Distal Colon |
Table 1: In Vitro Efficacy of this compound on Colonic Tissue.
| Antagonist | Effect on Mosapride-induced Contraction | Implication | Reference |
| GR113808 (5-HT₄ antagonist) | Attenuation | Confirms 5-HT₄ receptor mediation | [5] |
| Atropine (Muscarinic antagonist) | Attenuation | Indicates involvement of cholinergic pathways | [5] |
| Tetrodotoxin (Neuronal Na⁺ channel blocker) | Attenuation | Demonstrates dependence on neuronal activity | [5] |
Table 2: Pharmacological Antagonism of this compound's Effect.
Experimental Protocols
Protocol 1: Preparation of Isolated Colonic Strips
This protocol details the dissection and preparation of guinea pig colonic smooth muscle strips for in vitro contractility studies.
Materials:
-
Male Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution (see composition below)
-
Dissection instruments (scissors, forceps)
-
Petri dish lined with Sylgard
-
Carbogen gas (95% O₂, 5% CO₂)
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.52 |
| MgSO₄ | 1.64 |
| NaHCO₃ | 24.88 |
| KH₂PO₄ | 1.18 |
| Glucose | 5.55 |
Table 3: Composition of Krebs-Henseleit Solution.[6]
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Perform a midline laparotomy and carefully excise the distal colon.
-
Immediately place the excised colon segment into a Petri dish containing ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Gently flush the lumen of the colon with Krebs-Henseleit solution to remove any remaining fecal content.
-
Open the colon segment along the mesenteric border.
-
Carefully remove the mucosa and submucosa by sharp dissection.
-
Cut longitudinal or circular muscle strips approximately 10 mm in length and 2-3 mm in width.
-
Tie silk ligatures to both ends of the muscle strips for mounting in the organ bath.
Protocol 2: In Vitro Colonic Contractility Assay in an Organ Bath
This protocol describes the methodology for measuring the contractility of isolated colonic strips in response to this compound and other pharmacological agents.
Materials and Equipment:
-
Isolated colonic strips
-
Organ bath system with a 10-20 mL jacketed chamber
-
Isotonic force transducer
-
Data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
-
Krebs-Henseleit solution
-
This compound stock solution
-
Pharmacological antagonists (e.g., GR113808, atropine, tetrodotoxin)
-
Potassium chloride (KCl) solution (for assessing tissue viability)
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Mount the prepared colonic strips in the organ baths. Attach one end to a fixed hook and the other end to the isotonic force transducer.
-
Apply an initial tension of 1.0 g to each strip and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability and maximum contractility of the strips by challenging them with 60 mM KCl.
-
Wash the tissues to return to baseline tension.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ bath at regular intervals.
-
To investigate the mechanism of action, pre-incubate the tissues with specific antagonists (e.g., GR113808, atropine, or tetrodotoxin) for a designated period (e.g., 20-30 minutes) before repeating the this compound concentration-response curve.
-
Record the contractile responses (amplitude and frequency) using the data acquisition system.
Protocol 3: Colonic Motility Investigation using Electrical Field Stimulation (EFS)
This protocol outlines the use of EFS to study the neurally-mediated contractile responses of the colon and the modulatory effects of this compound.
Materials and Equipment:
-
Same as Protocol 2
-
Electrical field stimulation electrodes integrated into the organ bath
EFS Parameters:
| Parameter | Value |
| Pulse Width | 0.5 ms |
| Voltage | 60 V |
| Frequency | 10 Hz |
| Train Duration | 2-10 s |
Table 4: Recommended Electrical Field Stimulation (EFS) Parameters.[7]
Procedure:
-
Prepare and mount the colonic strips in the organ bath as described in Protocol 2.
-
After equilibration, elicit contractile responses by applying EFS using the parameters specified above.
-
Once a stable and reproducible response to EFS is established, add this compound to the organ bath at a concentration within its effective range (e.g., 10⁻⁸ M).
-
Observe and record any changes in the EFS-induced contractions in the presence of this compound.
-
The contribution of different neuronal pathways can be investigated by applying EFS in the presence of mosapride and specific antagonists.
Visualizations
References
- 1. Research Portal [iro.uiowa.edu]
- 2. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut [jnmjournal.org]
- 3. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. support.harvardapparatus.com [support.harvardapparatus.com]
- 7. Regional Difference in Colonic Motility Response to Electrical Field Stimulation in Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mosapride Citrate Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with mosapride citrate in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is classified as a poorly water-soluble drug.[1][2][3] It is practically insoluble in water and sparingly soluble in aqueous buffers.[4][5] Its solubility is pH-dependent, showing higher solubility in acidic environments compared to neutral or alkaline conditions.[6][7]
Q2: Why is this compound poorly soluble in water?
A2: The low aqueous solubility of this compound is attributed to its chemical structure. As a BCS Class II drug, it possesses high permeability but low solubility, which can be a limiting factor for its dissolution and bioavailability.[3]
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] It is also slightly soluble in methanol and ethanol.[2][8]
Q4: How does pH affect the solubility of this compound?
A4: this compound's solubility is significantly influenced by pH. It exhibits greater solubility in acidic conditions (e.g., pH 1.2) compared to neutral (e.g., pH 6.8) or alkaline environments.[6][7][9] This is an important consideration when preparing solutions for in vitro or in vivo experiments.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective serotonin 5-HT4 receptor agonist.[10] By activating 5-HT4 receptors on enteric neurons, it facilitates the release of acetylcholine, which in turn enhances gastrointestinal motility.[10][11]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its poor solubility.[4][5] A common and effective method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute it with your aqueous buffer of choice.[4]
Q2: When I dilute my DMSO stock solution of this compound into my aqueous buffer, a precipitate forms. How can I prevent this?
A2: Precipitation upon dilution can occur if the concentration of this compound in the final aqueous solution exceeds its solubility limit. To avoid this, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, and the final drug concentration is within the solubility range for that specific aqueous buffer. Performing the dilution stepwise while vortexing may also help. It is not recommended to store the aqueous solution for more than one day to avoid precipitation.[4]
Q3: Are there any alternative methods to enhance the aqueous solubility of this compound for my experiments?
A3: Yes, several techniques can be employed to improve the solubility of this compound. These include:
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can enhance solubility.[1]
-
Co-grinding: Co-grinding this compound with a hydrophilic excipient can also improve its dissolution.[12]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins has been shown to increase solubility.[13][14]
-
Use of Surfactants: The addition of surfactants can aid in the solubilization of this compound.[1]
Q4: My this compound solution appears cloudy. Is it usable?
A4: A cloudy solution indicates that the this compound is not fully dissolved and may exist as a suspension. For many experimental applications, a clear, homogenous solution is required. The presence of undissolved particles can lead to inaccurate concentration measurements and affect experimental outcomes. It is recommended to attempt further solubilization or prepare a new solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Very low solubility | [2][5][15] |
| Dimethyl Sulfoxide (DMSO) | 90 mg/mL | [15] |
| Dimethylformamide (DMF) | 20 mg/mL | [4] |
| Ethanol | Insoluble | [15] |
| Methanol | Slightly soluble | [2][8] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [4] |
| 0.1 N HCl (pH 1.2) | 30.21 µg/mL | [6] |
| Phosphate Buffer (pH 6.8) | 14.25 µg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO or DMF to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Ensure complete dissolution by vortexing. The solution should be clear.
-
-
Dilute the stock solution:
-
Add the desired volume of the stock solution to your pre-warmed aqueous buffer.
-
It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
The final concentration of the organic solvent should be kept as low as possible (ideally <1%) to avoid solvent effects in your experiment.
-
Vortex the final solution immediately to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider reducing the final concentration of this compound.
-
Use the freshly prepared solution for your experiment. It is not recommended to store aqueous solutions of this compound for extended periods.[4]
-
Protocol 2: Preparation of this compound Solid Dispersion
Objective: To enhance the aqueous solubility of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound powder
-
Hydrophilic carrier (e.g., Polyethylene glycol (PEG), Poloxamer)
-
Mortar and pestle
-
Heating apparatus (e.g., hot plate)
-
Sieve
Procedure:
-
Mixing:
-
Weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1 or 1:2).
-
Thoroughly mix the two components in a mortar and pestle.
-
-
Melting and Dispersion:
-
Heat the mixture to a temperature at or above the melting point of the components while stirring continuously to achieve a homogenous dispersion.
-
-
Cooling and Solidification:
-
Allow the molten mixture to cool down to form a solid mass.
-
-
Pulverization and Sieving:
-
Crush the solidified mass into a powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Solubility Testing:
-
The resulting solid dispersion can then be tested for its solubility in the desired aqueous solution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's 5-HT4 receptor signaling pathway.
References
- 1. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105769872A - Rapidly-dissolving this compound composition - Google Patents [patents.google.com]
- 3. Comparison and Determination of the Content of this compound by Different qNMR Methods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of this compound Dual-Release Dry Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 15. wjpls.org [wjpls.org]
Preventing degradation of Mosapride citrate in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Mosap.ride citrate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving Mosapride citrate for use in aqueous experimental buffers?
A1: this compound has low solubility in water. Therefore, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer. For instance, a stock solution in DMSO can be prepared at a concentration of 90 mg/mL.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store stock solutions of this compound in an organic solvent like DMSO at low temperatures. In DMSO, this compound is stable for up to 6 months at -80°C and for up to 1 month at -20°C when stored in a tightly sealed container, protected from moisture.
Q3: For how long is this compound stable in an aqueous buffer at room temperature?
A3: Aqueous solutions of this compound are not recommended for long-term storage. For immediate use, a freshly prepared solution in an aqueous buffer is considered stable for up to 24 hours at room temperature.[1][2] It is advisable to prepare fresh dilutions from your stock solution for each experiment.
Q4: What is the optimal pH for maintaining the stability of this compound in my experimental buffer?
A4: this compound is susceptible to degradation in both acidic and alkaline conditions. While extensive quantitative data on the optimal pH range for stability in various buffers is limited, studies utilizing High-Performance Liquid Chromatography (HPLC) for stability testing have employed mobile phases with a pH around 4.0, suggesting that a mildly acidic environment may be favorable for its stability.[3] It is recommended to perform a pilot stability study in your specific buffer system if the experiment is to be conducted over an extended period.
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
A5: Inconsistent results can indeed be a consequence of this compound degradation. Factors such as improper storage, prolonged exposure to light, suboptimal pH of the buffer, or the presence of oxidizing agents can lead to the degradation of the compound, affecting its potency and leading to variability in your experimental outcomes. It is crucial to follow the recommended handling and storage procedures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Increase the proportion of the organic solvent in the final solution, if permissible for your experiment.- Decrease the final concentration of this compound.- Consider using a different buffer system. |
| Loss of drug activity over the course of a multi-day experiment. | Degradation of this compound in the aqueous experimental buffer. | - Prepare fresh this compound solutions daily from a frozen stock.- If possible, conduct the experiment at a lower temperature.- Protect the experimental setup from light. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound into various byproducts due to hydrolysis, oxidation, or photolysis. | - Confirm the identity of the degradation products using appropriate analytical techniques (e.g., mass spectrometry).- Review the experimental protocol to identify and mitigate potential causes of degradation (e.g., adjust pH, protect from light, deaerate buffers). |
| Variability between different batches of prepared this compound solutions. | Inconsistent preparation or storage of the solutions. | - Standardize the protocol for solution preparation, including the source and purity of the solvent and the precise storage conditions (temperature, light protection).- Always use freshly prepared aqueous solutions for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 90 mg/mL stock solution, add 1 mL of DMSO for every 90 mg of this compound).
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Assessment of this compound in an Experimental Buffer
Objective: To determine the stability of this compound in a specific experimental buffer under defined conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental buffer of choice
-
Incubator or water bath set to the desired experimental temperature
-
Light source (if assessing photostability)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC analysis (e.g., a mixture of acetonitrile and a buffer such as citric acid at pH 4.0)[3]
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration by diluting the stock solution.
-
Divide the solution into multiple aliquots in appropriate tubes.
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure, or in the dark as a control).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot and immediately analyze it by HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Insoluble |
| Dimethyl sulfoxide (DMSO) | 90 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Logical flow for troubleshooting inconsistent results.
References
Troubleshooting unexpected results in Mosapride citrate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mosapride citrate assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound under stress conditions?
A1: this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable under photolytic and thermal stress.[1][2][3] Forced degradation studies are crucial to develop stability-indicating methods.[1][2][3]
Q2: What are the common degradation products of this compound?
A2: Acid-induced degradation is a significant pathway for this compound.[1][2][3] The amide and ether linkages in the molecule are susceptible to hydrolysis under acidic conditions.[3] It is essential to separate these degradation products from the parent compound in a stability-indicating assay.
Q3: Which analytical techniques are most suitable for this compound quantification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the determination of this compound in bulk drug and pharmaceutical formulations.[4][5][6] Spectrophotometric and spectrofluorimetric methods have also been developed and validated.[1][2][3]
Troubleshooting Guide: HPLC Assays
This guide addresses common unexpected results encountered during the HPLC analysis of this compound.
Chromatographic Peak Issues
Q4: I am observing peak fronting in my chromatogram. What are the possible causes and solutions?
-
Issue: The peak's leading edge is sloped, while the trailing edge is steep.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overload | Decrease the concentration of the sample or reduce the injection volume. |
| Incompatible Injection Solvent | The sample solvent may be stronger than the mobile phase. Prepare the sample in the mobile phase if possible. |
| Poorly Packed Column | A void or channel in the column packing can cause peak distortion. Replace the column. |
Q5: My this compound peak is tailing. How can I resolve this?
-
Issue: The peak has an asymmetrical shape with a trailing edge that is drawn out.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Residual silanols on the column can interact with the basic Mosapride molecule. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase. |
| Column Contamination | Strongly retained impurities can cause peak tailing. Flush the column with a strong solvent or replace the guard column. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization and retention of Mosapride. Ensure the mobile phase pH is appropriately controlled and buffered. |
Q6: Why am I seeing split peaks for this compound?
-
Issue: A single peak is unexpectedly appearing as two or more peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Blocked Column Frit | A partially blocked frit can cause the sample to flow through two different paths. Replace the frit or the column.[1] |
| Contamination on Column Head | Impurities accumulating at the top of the column can lead to peak splitting. Back-flush the column or replace the guard column.[1] |
| Co-eluting Impurity | An impurity or degradant may be eluting very close to the Mosapride peak. Adjust the mobile phase composition or gradient to improve resolution. |
| Dissolution Issues | If the sample is not fully dissolved, it can lead to split peaks. Ensure complete dissolution of the sample in the injection solvent. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and requirements.[6]
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.025 M KH2PO4 buffer: Triethylamine (30:69:1 v/v/v), pH adjusted to 7.0 |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection Wavelength | 274 nm or 278 nm[5][6] |
| Column Temperature | 35-40°C[6] |
| Injection Volume | 10-20 µL |
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare working standards by diluting the stock solution to the desired concentration range for calibration.
3. Sample Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in the mobile phase.
-
For dosage forms, weigh and finely powder a representative number of units. Dissolve an accurately weighed portion of the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature.
-
Base Hydrolysis: Treat the drug solution with 0.5 M NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2.
-
Thermal Degradation: Expose the solid drug to 60°C for a specified duration.
-
Photolytic Degradation: Expose the solid drug to UV radiation.
-
Neutralize the acidic and basic samples before injection. Analyze all stressed samples and compare them to an unstressed sample to evaluate the stability-indicating nature of the method.
Visualizations
Signaling Pathway of this compound
This compound is a 5-HT4 receptor agonist. Its binding to the 5-HT4 receptor activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately facilitating the release of acetylcholine and promoting gastrointestinal motility.[5][7][8][9]
Caption: this compound 5-HT4 Receptor Signaling Pathway.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of this compound.
Caption: General Experimental Workflow for HPLC Analysis.
Troubleshooting Logic for Peak Splitting
This diagram outlines a logical approach to troubleshooting split peaks in an HPLC chromatogram.
Caption: Logical Workflow for Troubleshooting Split Peaks.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. japer.in [japer.in]
- 5. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Effects of Mosapride Citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Mosapride citrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective serotonin 5-HT4 receptor agonist.[1] Its primary action is to bind to 5-HT4 receptors in the enteric nervous system, which stimulates the release of acetylcholine. This increase in acetylcholine promotes smooth muscle contraction and enhances gastrointestinal motility.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While Mosapride is considered highly selective for the 5-HT4 receptor, it has been shown to have some affinity for other receptors, albeit significantly lower than for its primary target. The main off-target interactions to consider are:
-
5-HT3 Receptor Antagonism: Mosapride can act as an antagonist at 5-HT3 receptors.[3][4] This is a noteworthy off-target effect as it may contribute to the therapeutic profile of the drug.[2]
-
hERG Potassium Channel Blockade: Compared to older prokinetic agents like cisapride, Mosapride has a much lower affinity for the hERG potassium channel.[5] However, at high concentrations, some inhibition can occur, which is a critical consideration in cardiovascular safety studies.
-
Dopamine D2 Receptor Interaction: Mosapride has minimal affinity for dopamine D2 receptors, which is a key advantage over other prokinetic agents like metoclopramide, as it reduces the risk of extrapyramidal side effects.[1][6]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of Mosapride for 5-HT4 receptor activation in your specific experimental model and avoid using excessively high concentrations.
-
Employ appropriate controls: Include negative controls (vehicle) and positive controls for potential off-target effects (e.g., a known 5-HT3 antagonist or a hERG channel blocker) to differentiate between on-target and off-target responses.
-
Use selective antagonists: To confirm that the observed effects are mediated by 5-HT4 receptor activation, use a selective 5-HT4 antagonist to block the effects of Mosapride.
-
Consider the experimental model: The expression levels of off-target receptors or channels can vary between cell lines and animal models. Characterize your model system to understand its potential for off-target interactions.
Q4: Are there alternative 5-HT4 agonists with a different off-target profile that I can use as controls?
A4: Yes, several other 5-HT4 agonists are available, each with a unique selectivity profile. These can be valuable tools for comparative studies to ensure that an observed effect is specific to 5-HT4 agonism and not an off-target effect of Mosapride. Some alternatives include:
-
Prucalopride: A highly selective 5-HT4 receptor agonist with minimal activity at other receptors.[7][8]
-
Velusetrag (TD-5108): Another selective 5-HT4 agonist with a good safety profile regarding off-target effects.[7][9]
-
Cisapride: While it is a potent 5-HT4 agonist, it has significant affinity for the hERG channel and is often used as a positive control for cardiotoxicity studies.[10][11]
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects Observed in an In Vivo Model (e.g., changes in ECG, heart rate, or blood pressure).
-
Question: My animal model is showing unexpected cardiovascular changes after administration of Mosapride. How can I determine if this is an off-target effect?
-
Answer:
-
Confirm the Effect is Drug-Related: Ensure the observed effects are not due to experimental artifacts or vehicle effects by running appropriate control groups.
-
Dose-Response Relationship: Establish a dose-response curve for the cardiovascular effect. If the effect occurs at concentrations significantly higher than those required for 5-HT4-mediated gastrointestinal effects, it is more likely to be an off-target effect.
-
Rule out hERG Channel Blockade: The most likely cardiovascular off-target effect is blockade of the hERG potassium channel, which can lead to QT interval prolongation.[5] To investigate this:
-
Perform in vitro patch-clamp studies on cells expressing the hERG channel to determine the IC50 of Mosapride for this channel (see Experimental Protocol 2).
-
Compare the effective concentration for hERG blockade with the plasma concentrations of Mosapride in your in vivo model.
-
-
Differentiate Direct vs. Indirect Effects: Changes in gastrointestinal motility can indirectly affect cardiovascular parameters. To distinguish between direct cardiac effects and indirect systemic effects:
-
Administer a selective 5-HT4 antagonist. If the cardiovascular effects are blocked, they are likely secondary to the on-target gastrointestinal effects.
-
Use an ex vivo isolated heart preparation (e.g., Langendorff heart) to assess the direct cardiac effects of Mosapride in the absence of systemic influences.
-
-
Issue 2: Unexplained Central Nervous System (CNS) Effects in Behavioral Studies.
-
Question: I am observing unexpected behavioral changes in my animal model (e.g., sedation, altered locomotion) after Mosapride administration. Could this be an off-target effect?
-
Answer:
-
Consider Dopamine D2 Receptor Interaction: Although Mosapride has very low affinity for D2 receptors, at high doses, CNS effects cannot be entirely ruled out.[1][6]
-
Pre-treat with a selective D2 receptor antagonist to see if the behavioral effects are blocked.
-
Use a comparative 5-HT4 agonist with no known D2 receptor affinity, like prucalopride, to see if the same behavioral effects are observed.
-
-
Investigate 5-HT3 Receptor Antagonism: Mosapride's antagonistic activity at 5-HT3 receptors could potentially influence some behaviors.[3][4]
-
Compare the behavioral phenotype with that induced by a selective 5-HT3 antagonist.
-
-
Assess Blood-Brain Barrier Penetration: Determine the concentration of Mosapride in the brain tissue of your animal model to ascertain if it reaches levels sufficient to engage CNS targets.
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki/IC50) of this compound
| Target | This compound Affinity | Reference Compound | Affinity of Reference | Notes |
| On-Target | ||||
| 5-HT4 Receptor | Ki: 84.2 nM | - | - | High affinity for the primary target. |
| Off-Target | ||||
| 5-HT3 Receptor | IC50: ~10 µM | Ondansetron (5-HT3 Antagonist) | Ki: ~1-10 nM | Mosapride shows antagonistic properties at much higher concentrations than its 5-HT4 agonism. |
| hERG K+ Channel | IC50: 4 µM | Cisapride | IC50: 9 nM | Mosapride is approximately 1000-fold less potent than cisapride at blocking the hERG channel. |
| Dopamine D2 Receptor | Minimal Affinity | Haloperidol (D2 Antagonist) | Ki: ~1-2 nM | Mosapride has a significantly lower risk of D2-mediated side effects compared to other prokinetics.[1][6] |
Disclaimer: The values presented are approximations from multiple sources and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-GR113808.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express 5-HT4 receptors (e.g., guinea pig striatum or cells transfected with the human 5-HT4 receptor) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]-GR113808), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled 5-HT4 antagonist.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of Mosapride that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol is to determine the IC50 of this compound for the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Methodology:
-
Cell Culture:
-
Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG potassium channel.
-
Culture the cells under standard conditions until they are ready for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record hERG currents.
-
Obtain a high-resistance seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Drug Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cell with a solution containing a known concentration of this compound.
-
Record the current until a steady-state block is achieved.
-
Wash out the drug to observe the reversibility of the block.
-
Repeat this process for a range of Mosapride concentrations.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after drug application for each concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition as a function of the log concentration of this compound to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Visualizations
Caption: Mosapride's primary and off-target signaling pathways.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected effects.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Oral Bioavailability of Mosapride Citrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor oral bioavailability of Mosapride citrate.
Core Challenges with this compound
This compound's therapeutic efficacy is often hindered by its low oral bioavailability. Key contributing factors include:
-
Poor Aqueous Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility and/or permeability.[1][2][3]
-
Extensive First-Pass Metabolism: The drug undergoes significant metabolism in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, which reduces the amount of active drug reaching systemic circulation.[4][5][6]
-
Short Biological Half-Life: this compound has a relatively short half-life of approximately 1.4-2 hours, which may necessitate frequent dosing.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A1: Several advanced formulation techniques have been successfully employed to enhance the dissolution rate and bioavailability of this compound. These include:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[2][8]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier can enhance its solubility and dissolution.[9][10]
-
Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate the drug, protecting it from degradation and improving absorption.[4][5]
-
Fast-Dissolving Tablets (FDTs): These are designed to disintegrate or dissolve rapidly in the mouth, which can lead to faster absorption.[1][7]
-
Dual-Release Dry Suspensions: This formulation provides both immediate and sustained release of the drug.[11][12]
Q2: How does this compound exert its prokinetic effect?
A2: Mosapride is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[13][14][15] By stimulating these receptors in the gastrointestinal tract, it facilitates the release of acetylcholine, a neurotransmitter that enhances gastrointestinal motility and gastric emptying.[13][14][15]
Q3: Which enzyme is primarily responsible for the first-pass metabolism of this compound?
A3: this compound is mainly metabolized by the CYP3A4 isozyme of the cytochrome P450 enzyme system in the liver.[6][16] This is a key reason for its low oral bioavailability.
Troubleshooting Guides for Formulation Development
Nanosuspension Formulation
Issue: Poor stability of the nanosuspension, leading to particle aggregation.
Possible Causes & Solutions:
-
Inadequate Stabilizer Concentration: The concentration of surfactants and polymers is critical.
-
Inappropriate Stabilizer Selection: The chosen stabilizer may not be providing sufficient steric or electrostatic hindrance.
-
Troubleshooting: Screen different types of stabilizers to find the most effective one for this compound.
-
Issue: Difficulty in achieving the desired particle size.
Possible Causes & Solutions:
-
Suboptimal Process Parameters: The parameters of the nanoprecipitation method, such as the stirring speed and the rate of addition of the solvent phase to the anti-solvent, can significantly impact particle size.
-
Troubleshooting: Systematically vary these parameters to determine the optimal conditions for producing nanoparticles of the desired size.
-
Solid Dispersion Formulation
Issue: The drug recrystallizes over time, diminishing the dissolution enhancement.
Possible Causes & Solutions:
-
Incompatible Carrier: The chosen polymer carrier may not be effectively inhibiting the crystallization of this compound.
-
Troubleshooting: Screen various water-soluble carriers such as Polyvinylpyrrolidone (PVP), Eudragit RSPO, or Hydroxypropylmethylcellulose (HPMC).[9] Characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can confirm the amorphous state of the drug in the dispersion.[9]
-
-
Inappropriate Drug-to-Carrier Ratio: A higher polymer content ratio often leads to a better slow-release profile and stability.[9]
-
Troubleshooting: Prepare solid dispersions with varying drug-to-carrier ratios and evaluate their stability and dissolution profiles over time.
-
Nanostructured Lipid Carrier (NLC) Formulation
Issue: Low drug entrapment efficiency (%EE).
Possible Causes & Solutions:
-
Poor Drug Solubility in the Lipid Matrix: this compound may have limited solubility in the chosen solid and liquid lipids.
-
Troubleshooting: Screen different solid lipids (e.g., stearic acid) and liquid lipids. The addition of surfactants like Luterol F127 can also improve entrapment.[4]
-
-
Drug Expulsion During Lipid Recrystallization: The drug may be expelled from the lipid matrix as it cools and solidifies.
-
Troubleshooting: The melt-emulsification low-temperature solidification technique can help to minimize drug expulsion.[4] Optimizing the cooling rate can also be beneficial.
-
Quantitative Data Summary
| Formulation Type | Key Excipients | Particle Size (nm) | Entrapment Efficiency (%) | Key Pharmacokinetic Findings | Reference |
| Nanosuspension | SLS, HPMC | < 1000 | - | Improved solubility and dissolution rate. | [2] |
| Solid Dispersion | PVP, Eudragit RSPO, HPMC | - | - | Extended drug release up to 24 hours. | [9] |
| NLCs (Intranasal) | Stearic acid, Glycerol, Luterol F127, Chitosan | 413.8 ± 11.46 | 90.19 ± 0.06 | 4.54-fold increase in bioavailability compared to oral marketed product. | [4] |
| Dual-Release Dry Suspension | L-HPC | - | - | Prolonged effect compared to commercial formulation. | [12] |
| Fast-Dissolving Tablets | Superdisintegrants (e.g., beta-cyclodextrin) | - | - | 98.9% drug release in 15 minutes. | [7] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolve this compound and a water-soluble carrier (e.g., PVP) in a suitable solvent like ethanol.[17]
-
Heat the solution in a water bath at 60-65°C with stirring to ensure complete dissolution.[17]
-
Remove the solvent under reduced pressure using a rotary evaporator at 60°C to obtain the solid dispersion.[17]
-
Dry the resulting solid dispersion under vacuum at 60°C for 3-6 hours.[17]
-
Pulverize the dried mass and pass it through a 100-mesh sieve for further use.[17]
Preparation of NLCs by Melt-Emulsification Low-Temperature Solidification
-
Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat an aqueous phase containing a surfactant (e.g., Luterol F127) and glycerol to the same temperature.[4]
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a hot oil-in-water emulsion.
-
Disperse the resulting hot nanoemulsion in cold water under stirring to solidify the lipid nanoparticles.
Visualizations
Signaling Pathway and Logical Relationships
Caption: Logical workflow for enhancing this compound bioavailability.
References
- 1. Fast-dissolving this compound tablets via sublimation technique. [wisdomlib.org]
- 2. wjpps.com [wjpps.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Intranasal Surface-Modified this compound-Loaded Nanostructured Lipid Carriers (MOS-SMNLCs) for Treatment of Reflux Diseases: In vitro Optimization, Pharmacodynamics, and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The involvement of flavin-containing monooxygenase but not CYP3A4 in metabolism of itopride hydrochloride, a gastroprokinetic agent: comparison with cisapride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Formulation optimization of solid dispersion of mosapride hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Evaluation of this compound Dual-Release Dry Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 14. This compound, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and this compound Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN101816639B - Tablets of this compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Mosapride Citrate Formulation for Research Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mosapride citrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for research purposes?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] The primary challenges for researchers are its poor solubility and wettability, which can lead to variable bioavailability and difficulties in preparing solutions for in vitro and in vivo studies.[2][3]
Q2: How can the aqueous solubility of this compound be improved for experimental use?
A2: Several techniques have been shown to enhance the solubility of this compound. These include the preparation of solid dispersions using water-soluble polymers like polyethylene glycol 4000 (PEG 4000) or hydroxypropyl methylcellulose (HPMC), the formation of inclusion complexes with cyclodextrins, and the development of nanosuspensions.[4][5][6] Co-grinding with hydrophilic excipients such as L-HPC has also been effective.[7]
Q3: What solvents are suitable for dissolving this compound for preclinical studies?
A3: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8] For aqueous solutions, it is sparingly soluble.[8] To prepare a solution for in vivo oral gavage, for instance, it can be dissolved in DMSO first and then diluted, though care must be taken to avoid toxicity from high DMSO concentrations.[8] Alternatively, preparing a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is a common approach for oral administration.[9]
Q4: Is this compound stable in solution?
A4: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades in acidic, alkaline, and oxidative environments.[10] It is important to use validated stability-indicating analytical methods to assess the purity of this compound in formulations.[10]
Q5: Are there known polymorphic forms of this compound?
A5: Yes, this compound can exist in different crystalline and amorphous forms.[3][11] The crystalline form can be converted to an amorphous state in solid dispersions, which can improve its dissolution properties.[11][12] One study identified different crystalline structures, described as spherical and elongate crystals.[3] The dihydrate salt form has also been characterized.[13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility in the chosen buffer. The pH of the buffer may not be optimal for solubility. | First, determine the solubility of this compound in the specific buffer and pH. If higher concentrations are needed, consider using a co-solvent system (e.g., with a small, non-toxic amount of DMSO or ethanol) or a solubility-enhancing formulation technique such as cyclodextrin complexation.[3][8] |
| Inconsistent results in in vitro dissolution studies. | Poor wetting of the drug powder. Agglomeration of particles. Variation in the solid-state form (polymorphism). | To improve wetting, consider the addition of a surfactant to the dissolution medium.[11] To address particle agglomeration, ensure consistent and appropriate particle size reduction. For solid-state variability, characterize the crystalline or amorphous form of the this compound being used, as this can significantly impact dissolution.[3][11] |
| Degradation of this compound observed during formulation processing or storage. | Exposure to harsh pH conditions (strong acids or bases), oxidizing agents, or high temperatures. | Avoid extreme pH conditions and the use of excipients that may be incompatible.[10] If heating is required, it should be done at the lowest effective temperature and for the shortest possible duration.[14] Store formulations under appropriate conditions (e.g., protected from light, at controlled room temperature or refrigerated) and conduct stability studies to determine the shelf-life. |
| Difficulty in preparing a stable suspension for oral administration. | Inadequate viscosity of the suspension vehicle, leading to rapid settling. Particle size of the drug is too large. | Use an appropriate suspending agent, such as carboxymethylcellulose sodium (CMC-Na), to increase the viscosity of the vehicle.[9] Reduce the particle size of the this compound to slow down sedimentation. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Medium | Solubility (mg/mL) | Reference |
| DMSO | ~15-90 | [8][9] |
| Dimethylformamide (DMF) | ~20 | [8] |
| Water | 4.84 | |
| 0.1 N HCl (pH 1.2) | 30.21 | |
| Phosphate Buffer (pH 6.8) | 14.25 | |
| Simulated Saliva (pH 6.8) | 0.095 | [3] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 | [8] |
Table 2: Enhancement of this compound Solubility with Cyclodextrins in Simulated Saliva (pH 6.8)
| Cyclodextrin System | Preparation Method | Solubility (mg/mL) | Reference |
| Pure this compound | - | 0.095 ± 0.14 | [3] |
| β-CD Inclusion Complex | Physical Mixing | 0.546 ± 0.07 | [3] |
| β-CD Inclusion Complex | Kneading | 1.035 ± 0.16 | [3] |
| β-CD Inclusion Complex | Freeze Drying | 1.443 ± 0.21 | [3] |
| SBE7β-CD Inclusion Complex | Physical Mixing | 1.407 ± 0.08 | [3] |
| SBE7β-CD Inclusion Complex | Kneading | 5.906 ± 0.19 | [3] |
| SBE7β-CD Inclusion Complex | Freeze Drying | 7.859 ± 0.10 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on methods for preparing solid dispersions to enhance solubility.[12][14]
-
Dissolution: Accurately weigh this compound and a carrier polymer (e.g., PEG 4000, PVP, Eudragit) in the desired ratio. Dissolve both components in a suitable solvent, such as dehydrated alcohol, with heating (e.g., 60°C in a water bath) and stirring until a clear solution is obtained.[14]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C).[14]
-
Drying: Dry the resulting solid dispersion under vacuum at a specified temperature (e.g., 60°C) for several hours to remove any residual solvent.[14]
-
Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve (e.g., 100 mesh) to obtain a uniform particle size.[14]
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of the drug and assess drug-polymer interactions.[12]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is a representative method for the analysis of this compound.[15][16][17]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) in a specific ratio (e.g., 50:50 v/v).[16] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 40°C.[16]
-
Detection Wavelength: 274 nm.[15]
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dissolve the formulation containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Signaling pathway of this compound as a 5-HT4 receptor agonist.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. What is this compound Hydrate used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjpls.org [wjpls.org]
- 5. scribd.com [scribd.com]
- 6. Preparation and characterization of this compound inclusion complexes with natural and synthetic cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of this compound Dual-Release Dry Suspension | Semantic Scholar [semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Stability-indicating methods for the determination of this compound in the presence of its degradation products according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. Formulation optimization of solid dispersion of mosapride hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray powder diffraction data for mosapride dihydrogen citrate dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. CN101816639B - Tablets of this compound and preparation method thereof - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. A validated RP-HPLC method for the determination of this compound in bulk drug samples and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japer.in [japer.in]
- 19. asianpubs.org [asianpubs.org]
Technical Support Center: Mosapride Citrate Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of Mosapride citrate.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various environmental conditions. These studies are crucial for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 N HCl. Heat the mixture at 80°C for 4 hours.[1] After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1.0 N NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours.[1] After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1.0 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 15% hydrogen peroxide (H₂O₂). Keep the solution at 70°C for 4 hours in the dark to prevent photo-oxidation.[1]
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 100°C for 24 hours.[1] Subsequently, dissolve the stressed powder in the initial solvent to achieve a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose the solid this compound powder to UV radiation (e.g., 254 nm and 366 nm) for an extended period (e.g., 8 hours).[2] Dissolve the exposed powder in the initial solvent to a concentration of 1 mg/mL.
-
-
Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to identify and quantify the degradation products formed.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically employed. For example, a mixture of methanol and water (55:45, v/v) can be used.[1] The pH of the aqueous phase may need to be adjusted to achieve optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 274 nm or 283 nm.[2]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducibility.[2]
-
Injection Volume: Typically 10-20 µL.
-
Data Analysis: Use chromatography software to integrate the peaks and determine the retention times and peak areas for this compound and its degradation products.
Identified Degradation Products
Several potential degradation and process-related impurities of this compound have been identified. The following table summarizes some of these compounds.
| Impurity/Degradation Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Mosapride N-Oxide | 1161443-73-7 | C₂₁H₂₅ClFN₃O₄ | 437.90 |
| Mosapride Citric Amide | 1215825-20-9 | C₂₇H₃₁ClFN₃O₉ | 596.01 |
| Des-chloro-Mosapride | 2196138-12-0 | C₂₁H₂₆FN₃O₃ | 387.46 |
| 3,5-Dichloro Mosapride | N/A | C₂₁H₂₄Cl₂FN₃O₃ | 456.34 |
Quantitative Data Summary for HPLC Methods
The following table summarizes typical validation parameters for HPLC methods used in the analysis of this compound. Note that these values can vary depending on the specific method and instrumentation.
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 30 µg/mL |
| Limit of Detection (LOD) | ~0.02 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 - 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Visual Diagrams
Caption: Experimental workflow for identifying and characterizing this compound degradation products.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound and its degradation products.
Q1: Why am I observing peak tailing for the this compound peak in my HPLC chromatogram?
A1: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based C18 column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds, a pH between 3 and 7 is often effective.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v) to block the active silanol sites.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Q2: I am not getting good resolution between this compound and one of its degradation products. What can I do?
A2: Poor resolution can be addressed by modifying the chromatographic conditions to improve the separation efficiency.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may resolve co-eluting peaks.
-
Adjust the pH: A small change in the mobile phase pH can alter the ionization state of this compound and its impurities, potentially leading to better separation.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Use a Different Column: Consider a column with a different stationary phase or a smaller particle size (e.g., a sub-2 µm column for UHPLC) to enhance separation efficiency.
-
Q3: My baseline is noisy, making it difficult to accurately integrate small impurity peaks. What is the cause?
A3: A noisy baseline can originate from several sources within the HPLC system.
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Check for Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline. Inspect the system for any signs of leakage.
-
Clean the Detector Cell: Contamination in the detector flow cell can contribute to baseline noise. Flush the cell with a strong, appropriate solvent.
-
Ensure Proper Mixing: If you are using a gradient, ensure the mobile phase components are being mixed properly by the pump.
-
Check Lamp Performance: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.
-
Q4: How can I confirm the identity of a suspected degradation product?
A4: Confirming the identity of an unknown peak requires more than just retention time matching.
-
Troubleshooting Steps:
-
Use a Reference Standard: The most definitive way is to inject a certified reference standard of the suspected impurity and compare its retention time and UV spectrum with the unknown peak.
-
Spiking: Spike your sample with a small amount of the reference standard. If the peak of interest increases in area without the appearance of a new peak, it confirms the identity.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can be used to identify the compound. Tandem MS (MS/MS) can provide fragmentation patterns for further structural elucidation.
-
Q5: What are the likely degradation pathways for this compound?
A5: Based on forced degradation studies and known chemical properties, several degradation pathways are possible:
-
Hydrolysis: The amide linkage in the Mosapride molecule can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine in the morpholine ring can be oxidized to form an N-oxide.[3]
-
Condensation: Under heating, Mosapride can potentially react with citric acid to form a Mosapride citric amide impurity.
-
De-alkylation: The p-fluorobenzyl group can be cleaved from the morpholine nitrogen.[3]
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–this compound and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of metabolic profile of this compound in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental protocols for Mosapride citrate's active metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Mosapride citrate and its active metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major active metabolites of this compound?
A1: The major active metabolites of this compound are the des-4-fluorobenzyl compound (M1) and mosapride-N-oxide (M2).[1][2] M1 is formed by the removal of the 4-fluorobenzyl group, while M2 is the product of N-oxidation.[2] Both metabolites have shown pharmacological activity.
Q2: What is the primary mechanism of action of Mosapride and its active metabolites?
A2: Mosapride is a selective 5-HT4 receptor agonist.[3] By stimulating 5-HT4 receptors on enteric neurons, it facilitates the release of acetylcholine, which in turn enhances gastrointestinal motility.[3] The active metabolite M1 also exhibits 5-HT3 receptor antagonist activity.
Q3: What analytical techniques are most suitable for quantifying Mosapride and its metabolites in biological samples?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and reliable methods for the simultaneous quantification of Mosapride and its metabolites in biological matrices such as plasma, urine, and feces.[4][5][6][7] These techniques offer high sensitivity, selectivity, and throughput.
Q4: What are the key considerations for sample preparation when analyzing Mosapride and its metabolites?
A4: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5] The choice of method depends on the biological matrix and the desired level of cleanliness. It is crucial to optimize the extraction solvent and pH to ensure efficient recovery of both the parent drug and its metabolites. Tamsulosin and carbamazepine have been successfully used as internal standards in previous studies.[6][8]
Q5: Are there any known stability issues with Mosapride or its metabolites?
A5: this compound has been shown to be susceptible to degradation under acidic conditions.[9] While specific stability data for the M1 and M2 metabolites in biological matrices is not extensively published, it is crucial to perform stability assessments as part of method validation. This includes freeze-thaw stability, short-term and long-term stability at various temperatures to ensure the integrity of the analytes during sample storage and processing.
Experimental Protocols
Detailed Protocol for UPLC-MS/MS Quantification of Mosapride and its Metabolites (M1 & M2) in Human Plasma
This protocol provides a detailed methodology for the simultaneous quantification of Mosapride, M1 (des-4-fluorobenzyl mosapride), and M2 (mosapride-N-oxide) in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard (IS) working solution (e.g., Tamsulosin in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | Mosapride: 422.1 > 198.0M1: 314.2 > 198.1M2: 438.2 > 214.1IS (Tamsulosin): 409.1 > 228.1 |
| Collision Energy | Optimize for each transition |
| Cone Voltage | Optimize for each compound |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[10] |
| Poor Peak Shape (Fronting) | - Column collapse.- Injection of sample in a solvent stronger than the mobile phase.- Sample overload. | - Ensure the mobile phase pH and temperature are within the column's recommended limits.- Reconstitute the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.[11][12] |
| Ghost Peaks | - Carryover from previous injections.- Contamination of the mobile phase or system. | - Optimize the autosampler wash procedure, using a strong solvent.- Prepare fresh mobile phase.- Flush the LC system thoroughly. |
| Low Analyte Recovery | - Inefficient extraction.- Analyte degradation.- Adsorption to labware. | - Optimize the extraction solvent, pH, and mixing time.- Perform stability experiments to assess degradation and adjust sample handling accordingly.- Use silanized glassware or low-adsorption microcentrifuge tubes. |
| High Matrix Effect | - Co-eluting endogenous components from the biological matrix suppressing or enhancing ionization.[13] | - Develop a more selective sample preparation method (e.g., SPE).- Optimize the chromatographic separation to resolve the analyte from interfering components.- Use a stable isotope-labeled internal standard. |
| Inconsistent Results | - Inconsistent sample preparation.- Instrument variability.- Analyte instability. | - Ensure precise and consistent execution of the sample preparation protocol.- Perform regular system suitability tests.- Re-evaluate analyte stability under the experimental conditions. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Mosapride and its Metabolite M1 in Rats and Humans
| Parameter | Mosapride (Rats - Male) | M1 (Rats - Male) | Mosapride (Humans) |
| Dose | 10 mg/kg (oral) | - | 5 mg (oral) |
| Cmax (ng/mL) | 44[9] | 277[9] | 68.48 ± 22.95[14] |
| Tmax (h) | ~1 | ~1 | 0.46 ± 0.20[14] |
| t1/2 (h) | 1.9[9] | - | 2.30 ± 0.30[14] |
| AUC (ng·h/mL) | - | - | 161.17 ± 52.75 (AUC0-t)[14] |
Note: Pharmacokinetic parameters can vary depending on the study design, analytical method, and subject population.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of metabolic profile of this compound in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rat plasma using UPLC-MS/MS: an application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Deciphering the human urine matrix: a new approach to simultaneously quantify the main ions and organic compounds by ion chromatography/mass spectrometry (IC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioequivalence study of two this compound formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Mosapride Citrate and Other 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Mosapride citrate with other 5-hydroxytryptamine-4 (5-HT4) receptor agonists, focusing on their performance in modulating gastrointestinal motility. The information herein is supported by experimental data from various preclinical studies, offering valuable insights for researchers and professionals in the field of drug development.
Introduction to 5-HT4 Receptor Agonists
5-HT4 receptors are G-protein coupled receptors predominantly found in the gastrointestinal tract, urinary bladder, heart, and central nervous system.[1] Their activation in the enteric nervous system stimulates the release of acetylcholine, leading to enhanced gastrointestinal motility.[2] This mechanism of action has made 5-HT4 receptor agonists a key therapeutic class for managing disorders characterized by impaired gut motility, such as functional dyspepsia and chronic constipation.[3] this compound is a selective 5-HT4 receptor agonist that also exhibits partial 5-HT3 antagonist properties.[2][4] This guide compares its in vivo effects with those of other notable 5-HT4 agonists, including cisapride, prucalopride, and velusetrag.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the quantitative data from preclinical in vivo studies, comparing the effects of this compound and other 5-HT4 agonists on gastrointestinal motility.
Table 1: Effect of 5-HT4 Agonists on Antral and Colonic Motility in Conscious Dogs
| Compound | Dose (i.v.) | Antral Motility Stimulation | Colonic Motility Stimulation | Reference |
| This compound | 0.3-3 mg/kg | Yes | No | [5] |
| Cisapride | 0.1-1 mg/kg | Yes | Yes | [5] |
| Zacopride | 0.1-1 mg/kg | Yes | Yes | [5] |
| BIMU 8 | 0.1-1 mg/kg | Yes | Yes | [5] |
Table 2: Effect of this compound on Visceromotor Response (VMR) to Gastric Distension in Conscious Rats
| Compound | Dose (p.o.) | Inhibition of Gastric Distension-Induced VMR | Reference |
| This compound | 3-10 mg/kg | Dose-dependent inhibition | [6] |
| Itopride | up to 100 mg/kg | No inhibition | [6] |
Table 3: Effect of this compound on Colonic Motility in Rats (Fecal Pellet Expulsion)
| Administration Route | Dose | Number of Expelled Fecal Pellets (after 2 hours) | Reference |
| Oral | 20 mg/kg | Significantly lower than intracolonic administration | [7][8] |
| Intracolonic | 20 mg/kg | Significantly higher than oral administration | [7][8] |
Signaling Pathway of 5-HT4 Receptor Agonists
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase.[7][9][10] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[7][9][10] PKA can then phosphorylate various downstream targets, ultimately leading to the modulation of neurotransmitter release and smooth muscle contraction.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key in vivo experiments cited in this guide.
Gastrointestinal Motility in Conscious Dogs with Force Transducers
This experimental model is designed to directly measure the contractile force of the gastrointestinal tract in conscious animals, providing a reliable assessment of motility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luminal stimuli acutely sensitize visceromotor responses to distension of the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Intracolonic Administration of this compound Significantly Increases Colonic Motility Compared With Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracolonic Administration of this compound Significantly Increases Colonic Motility Compared With Oral Administration [jnmjournal.org]
- 9. [PDF] Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. | Semantic Scholar [semanticscholar.org]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
A Comparative Analysis of Mosapride Citrate's Prokinetic Effects Across Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Mosapride Citrate's Prokinetic Efficacy with Alternative Agents, Supported by Experimental Data.
This compound, a selective serotonin 5-HT4 receptor agonist, has emerged as a significant prokinetic agent, promoting gastrointestinal (GI) motility. This guide provides a comprehensive comparison of its effects across different species—humans, dogs, rats, and guinea pigs—and evaluates its performance against other prokinetic drugs like cisapride and itopride. The information presented herein is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in research and development.
Mechanism of Action: The 5-HT4 Receptor Pathway
This compound primarily exerts its prokinetic effect by stimulating 5-HT4 receptors on enteric neurons. This activation enhances the release of acetylcholine (ACh), a key neurotransmitter that induces smooth muscle contraction in the GI tract, thereby increasing motility.[1] Unlike some other prokinetics, mosapride shows high selectivity for the 5-HT4 receptor, which may contribute to its favorable safety profile, particularly concerning cardiovascular effects.[2]
References
A Comparative Analysis of Mosapride Citrate's Efficacy in Accelerating Gastric Emptying
For Immediate Release
A Comprehensive Review for Researchers and Drug Development Professionals
This guide provides a detailed cross-study comparison of Mosapride citrate's effects on gastric emptying, benchmarked against other prokinetic agents. By synthesizing data from multiple clinical investigations, this document offers a valuable resource for researchers, scientists, and professionals in the field of drug development.
This compound, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, is designed to enhance gastrointestinal motility. Its primary mechanism involves stimulating the release of acetylcholine, a neurotransmitter that promotes contractions of the smooth muscle in the gut, thereby accelerating gastric emptying.[1] This guide delves into the quantitative data from various studies to provide a clear comparison of its performance.
Quantitative Comparison of Prokinetic Agents on Gastric Emptying
The following table summarizes the effects of this compound and other prokinetic agents on gastric emptying, as measured by the half-emptying time (T½) and other relevant parameters.
| Prokinetic Agent | Dosage | Subject Population | Measurement Technique | Baseline Gastric Emptying (T½ in minutes) | Post-treatment Gastric Emptying (T½ in minutes) | Key Findings & Citations |
| This compound | 10 mg | Healthy Volunteers | Scintigraphy, Radiopaque Markers | Normal range (65.6 ± 12.6) | Significantly enhanced emptying | A 10 mg dose of mosapride enhanced gastric emptying, assessed by both endoscopy and ROMs.[2][3] |
| This compound | 5 mg (t.i.d.) with Pantoprazole | GERD Patients | Scintigraphy | 61.2 ± 17.8 | 65.0 ± 15.5 | Mosapride prevented PPI-induced delay in gastric emptying.[4] |
| This compound | Pre-meal | Healthy Volunteers | 13C-Acetic Acid Breath Test | Delayed with high-viscosity meal | Significantly accelerated | Mosapride recovered the delayed rate of gastric emptying caused by high-viscosity liquids.[5][6] |
| Domperidone | 10 mg (t.i.d) | Patients with Functional Dyspepsia | Not specified | Not specified | Not specified | Mosapride showed a better therapeutic effect on functional dyspepsia and improving gastric motility indexes compared to domperidone.[7] |
| Metoclopramide | 10 mg (q.i.d) | Critically Ill, Mechanically Ventilated Adults | Acetaminophen-absorption | Tmax: 103.71 ± 47.35 | Tmax: 39.00 ± 15.56 | Metoclopramide significantly accelerated gastric emptying compared to baseline.[8] |
| Cinitapride | 1 mg (t.i.d) | Patients with Mild to Moderate Functional Dyspepsia | Ultrasonography | 131.1 ± 119.4 | 86.5 ± 18.7 | Cinitapride significantly decreased the mean half-gastric emptying time.[9][10] |
| Prucalopride | 2 mg (q.d.) | Patients with Gastroparesis | Breath Test | 126 ± 13 | 98 ± 10 | Prucalopride significantly enhanced gastric emptying compared with placebo.[11] |
| Prucalopride | 4 mg/day | Healthy Volunteers | Scintigraphy | 49.8 | 32.7 | Prucalopride significantly increased gastric emptying.[12] |
Experimental Protocols
A variety of methods are employed to assess gastric emptying. The most common and well-validated techniques cited in the studies include:
Gastric Emptying Scintigraphy
This is often considered the "gold standard" for measuring gastric emptying.
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are typically discontinued for a specified period before the test.
-
Test Meal: A standardized meal, commonly a low-fat, egg-white meal, is labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).
-
Imaging: A gamma camera acquires images of the stomach at specific time points (e.g., immediately after the meal and at 1, 2, and 4 hours post-ingestion).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured to calculate the rate of gastric emptying, often expressed as the half-emptying time (T½).
13C-Acetic Acid Breath Test
A non-invasive method to measure gastric emptying of liquids.
-
Patient Preparation: Similar to scintigraphy, an overnight fast is required.
-
Test Meal: The patient consumes a liquid meal containing 13C-labeled acetic acid.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Data Analysis: The 13CO2 excreted in the breath is measured using an infrared spectrometer or mass spectrometry. The rate of 13CO2 appearance in the breath reflects the rate at which the stomach empties the labeled liquid into the small intestine for absorption and metabolism.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Conclusion
The compiled data indicates that this compound is an effective prokinetic agent for accelerating gastric emptying. Its efficacy is comparable to, and in some instances, superior to other agents like domperidone. The choice of prokinetic agent and the methodology for assessing its effect are critical considerations in both clinical practice and research settings. This guide serves as a foundational resource for understanding the comparative effectiveness of this compound and the experimental designs used to evaluate it.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Endoscopic Evaluation of Gastric Emptying and Effect of this compound on Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoscopic evaluation of gastric emptying and effect of this compound on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study [jnmjournal.org]
- 5. Mosapride Accelerates the Delayed Gastric Emptying of High-Viscosity Liquids: A Crossover Study Using Continuous Real-Time 13C Breath Test (BreathID System) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnmjournal.org [jnmjournal.org]
- 7. Efficacy of mosapride versus domperidone in the treatment of functional dyspepsia and its effects on gastric motility indexes and gastrointestinal hormone levels | Chinese Journal of Primary Medicine and Pharmacy;(12): 1067-1070, 2022. | WPRIM [pesquisa.bvsalud.org]
- 8. Comparison of cisapride and metoclopramide for facilitating gastric emptying and improving tolerance to intragastric enteral nutrition in critically III, mechanically ventilated adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Head-to-Head Comparison of Mosapride Citrate and Prucalopride on Colonic Transit
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mosapride citrate and prucalopride, two prominent 5-hydroxytryptamine type 4 (5-HT4) receptor agonists, focusing on their effects on colonic transit. The information presented herein is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Executive Summary
Both this compound and prucalopride are prokinetic agents that enhance gastrointestinal motility through their agonist activity on 5-HT4 receptors. However, they exhibit distinct pharmacological profiles and clinical efficacy, particularly concerning their impact on colonic transit. Prucalopride, a high-affinity, selective 5-HT4 receptor agonist, has demonstrated robust efficacy in accelerating colonic transit and is approved for the treatment of chronic idiopathic constipation. This compound, while also a 5-HT4 agonist, displays a comparatively weaker effect on colonic motility in some studies and also possesses 5-HT3 receptor antagonist properties. Its primary indication is for functional dyspepsia. The following sections delve into a detailed comparison of their mechanisms, effects on colonic transit, and the experimental protocols used to evaluate these endpoints.
Mechanism of Action: 5-HT4 Receptor Signaling
Both mosapride and prucalopride exert their primary prokinetic effects by stimulating 5-HT4 receptors on enteric neurons. Activation of these Gs protein-coupled receptors triggers a signaling cascade that leads to increased acetylcholine release, thereby enhancing gastrointestinal motility.[1][2]
Figure 1: Simplified 5-HT4 receptor signaling pathway in enteric neurons.
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the receptor binding affinities and the effects of this compound and prucalopride on colonic transit time (CTT). It is important to note that direct head-to-head clinical trials comparing the impact of these two drugs on CTT in a broad population with chronic constipation are limited.
Table 1: Receptor Binding Affinity
| Drug | Receptor | Species | Ki (nM) | Reference |
| Prucalopride | 5-HT4a | Human | 2.5 | [3] |
| 5-HT4b | Human | 8.0 | [3] | |
| This compound | 5-HT4 | Guinea Pig | 84.2 | [4] |
Ki (Inhibition Constant): A lower Ki value indicates a higher binding affinity.
Table 2: Effect on Colonic Transit Time (CTT) in Humans
| Drug | Study Population | Dosage | Change in Total CTT | Reference |
| Prucalopride | Chronic Constipation | 2 mg/day | -12.0 hours (vs. +0.5h for placebo) | [5] |
| Chronic Constipation | 4 mg/day | -13.9 hours (vs. +0.5h for placebo) | [5] | |
| This compound | Parkinsonian patients with constipation | 15 mg/day | Shortened total CTT (P < 0.05) | [6] |
Experimental Protocols
Measurement of Colonic Transit Time (CTT) using Radio-Opaque Markers
A common and validated method for assessing colonic transit time in clinical trials involves the use of radio-opaque markers.
Principle: The patient ingests a specific number of radio-opaque markers, and their passage through the colon is tracked via abdominal X-rays. The number and position of the retained markers at a specific time point are used to calculate the total and segmental colonic transit time.
Typical Protocol (Hinton Method):
-
Marker Ingestion: The patient swallows a capsule containing a standardized number of radio-opaque markers (e.g., 24 Sitzmarks®) on day 0.
-
Diet and Medication: Patients are instructed to maintain their usual diet and fluid intake but to avoid laxatives and other medications that may affect gastrointestinal motility for the duration of the study.
-
Abdominal Radiography: A plain abdominal X-ray is taken on day 5 (120 hours) after marker ingestion.
-
Marker Counting and CTT Calculation: The number of markers remaining in the colon is counted. The colon is typically divided into three segments: right colon, left colon, and rectosigmoid.
-
Total CTT (hours) = (Number of remaining markers × 24) / Number of markers ingested
-
Segmental CTT can be calculated based on the number of markers in each colonic region.
-
Variations: Other protocols, such as the multiple capsule technique (e.g., Metcalf method), involve ingesting capsules on consecutive days to achieve a steady state of markers in the colon.
Figure 2: Experimental workflow for measuring colonic transit time.
Discussion and Conclusion
The available evidence strongly suggests that prucalopride is a more potent and selective agonist for the 5-HT4 receptor compared to this compound, as indicated by its significantly higher binding affinity.[3][4] This higher affinity likely contributes to its more pronounced and consistent effect on accelerating colonic transit in patients with chronic constipation.[5]
While mosapride has demonstrated some efficacy in improving colonic transit, particularly in specific patient populations like those with Parkinson's disease, its effect appears to be less pronounced than that of prucalopride.[6] Some studies suggest that mosapride's prokinetic effects are more prominent in the upper gastrointestinal tract.[7] Furthermore, the metabolism of mosapride to a metabolite with 5-HT3 antagonistic properties could potentially modulate its overall effect on colonic motility.[8][9]
A retrospective study comparing the short-term curative effects of prucalopride and mosapride (both combined with polyethylene glycol) in elderly patients with refractory functional constipation found that prucalopride led to a faster onset of action and a higher total effective rate.
For researchers and drug development professionals, prucalopride represents a highly effective agent for targeting delayed colonic transit. Future research could focus on direct, head-to-head comparative trials in diverse populations with chronic constipation to further delineate the differences in their efficacy and safety profiles. Additionally, exploring the potential of colon-specific delivery systems for mosapride could be a viable strategy to enhance its efficacy on colonic motility, as suggested by preclinical studies.[8][9]
References
- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracolonic Administration of this compound Significantly Increases Colonic Motility Compared With Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracolonic Administration of this compound Significantly Increases Colonic Motility Compared With Oral Administration [jnmjournal.org]
Unveiling the 5-HT3 Receptor Antagonism of Mosapride Citrate: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research validates the antagonistic properties of Mosapride citrate at the 5-hydroxytryptamine-3 (5-HT3) receptor, a key target in the management of various gastrointestinal disorders. This guide provides a detailed comparison of this compound with other established 5-HT3 antagonists, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, primarily known for its potent 5-HT4 receptor agonist activity which promotes gastrointestinal motility, also demonstrates significant competitive antagonism at 5-HT3 receptors.[1][2] This dual action is believed to contribute to its therapeutic efficacy. The blockade of 5-HT3 receptors, which are ligand-gated ion channels, is a well-established mechanism for preventing nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery.[3]
Comparative Analysis of 5-HT3 Receptor Antagonism
While direct head-to-head studies providing comparative IC50 or Ki values for Mosapride and other classical 5-HT3 antagonists are not extensively documented in the reviewed literature, the available data robustly supports its inhibitory action on 5-HT3 receptor currents. Studies have shown that Mosapride inhibits these currents in a concentration-dependent and competitive manner.[2][4] Furthermore, a major metabolite of Mosapride, M1, also exhibits 5-HT3 receptor antagonistic activity, potentially prolonging its therapeutic effect.[5]
To provide a clear comparison, the following table summarizes the known characteristics of this compound in relation to established 5-HT3 receptor antagonists.
| Compound | Primary Mechanism of Action | Antagonistic Properties at 5-HT3 Receptor | Additional Receptor Activity |
| This compound | 5-HT4 Receptor Agonist | Competitive Antagonist | - |
| Ondansetron | 5-HT3 Receptor Antagonist | Selective, Competitive Antagonist | - |
| Granisetron | 5-HT3 Receptor Antagonist | Selective, Competitive Antagonist | - |
| Palonosetron | 5-HT3 Receptor Antagonist | High-affinity, Selective Antagonist | - |
Experimental Evidence and Methodologies
The validation of this compound's 5-HT3 antagonistic properties is primarily derived from electrophysiological studies, specifically using the whole-cell voltage-clamp technique on cultured neuroblastoma cells (NCB-20) that naturally express 5-HT3 receptors.[2][4]
Key Experimental Protocol: Whole-Cell Voltage Clamp
Objective: To measure the effect of this compound on 5-HT3 receptor-mediated ion currents.
Cell Line: NCB-20 neuroblastoma cells.
Methodology:
-
NCB-20 cells are cultured to an appropriate confluency.
-
A single cell is selected for recording and a glass micropipette with a tip diameter of approximately 1-2 µm is brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV) to control the membrane potential.
-
Serotonin (5-HT), the natural agonist for the 5-HT3 receptor, is applied to the cell to evoke an inward current.
-
This compound is then co-applied with 5-HT at varying concentrations.
-
The resulting changes in the amplitude and kinetics of the 5-HT-induced current are recorded and analyzed to determine the nature and extent of inhibition.
Key Findings from this Methodology:
-
This compound inhibits 5-HT3 receptor currents in a concentration-dependent manner.[4]
-
The presence of Mosapride shifts the 5-HT concentration-response curve to the right, indicative of competitive antagonism.[1]
-
Mosapride demonstrates a preference for binding to the closed state of the 5-HT3 receptor channel but can also block the open channel.[2][4]
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists) - Drugs.com [drugs.com]
- 4. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mosapride Citrate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Mosapride citrate, a gastroprokinetic agent. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information is based on established guidelines for pharmaceutical and chemical waste management.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that all safety precautions are strictly followed. This compound is suspected of damaging fertility or the unborn child and requires careful handling.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][3]
-
Protective Clothing: Wear suitable protective clothing, including a lab coat.[1]
-
Gloves: Use chemical-impermeable gloves to avoid skin contact.[1]
-
Eye/Face Protection: Wear safety glasses or a face shield to prevent eye contact.[1][3]
-
Respiratory Protection: If dust formation is likely, follow relevant respirator regulations.[4]
-
Ignition Sources: Prevent fire caused by electrostatic discharge. Use non-sparking tools and keep the chemical away from all sources of ignition.[1]
Step-by-Step Disposal Workflow
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[4][5] It is crucial to first determine if the waste is classified as hazardous in your jurisdiction.
Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
Procedural Steps:
-
Waste Classification: Chemical waste generators must first determine if this compound is classified as a hazardous waste according to local, regional, and national regulations.[4] This classification will dictate the required disposal pathway.
-
Collection: Collect waste this compound in a suitable, closed, and clearly labeled container for disposal.[1][4]
-
Storage: Store the waste container in a secure, locked-up area that is dry, cool, and well-ventilated.[1][2] Ensure it is stored separately from incompatible materials like strong oxidizing agents.[4] Do not contaminate water, foodstuffs, or feed during storage.[1]
-
Professional Disposal: Arrange for the collected material to be disposed of by a licensed chemical destruction plant or a permitted treatment facility.[1][6]
-
Approved Disposal Method: The recommended method of destruction is controlled incineration with flue gas scrubbing.[1] Crucially, do not discharge this compound into sewers or drains. [1][4]
Management of Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is required to prevent environmental contamination and exposure.
-
Ensure Safety: Evacuate personnel to safe areas and ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: Use personal protective equipment.[1] Sweep up solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4] Adhered or collected material should be promptly disposed of in accordance with regulations.[1]
Disposal of Contaminated Packaging
Proper disposal of empty containers and packaging is also essential.
-
Rinsing: Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste.[1] After rinsing, the container may be offered for recycling or reconditioning.[1]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration.[1]
Summary of Disposal and Handling Data
As specific quantitative data for the disposal of this compound is not available, the following table summarizes the qualitative procedures and key considerations.
| Parameter | Guideline | Citation(s) |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing. | [1] |
| Alternative Method | Removal to a licensed chemical destruction plant. | [1] |
| Prohibited Actions | Do not discharge to sewer systems or drains. Do not contaminate water, food, or feed. | [1][4] |
| Waste Classification | Must be determined by the generator based on local, regional, and national hazardous waste regulations. | [4] |
| Spill Cleanup | Collect material in a suitable, closed container for disposal. Avoid dust formation and use non-sparking tools. | [1][4] |
| Container Disposal | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill. Combustible packaging may be incinerated. | [1] |
| Storage Requirements | Store in a tightly closed container in a dry, cool, well-ventilated, and secure place. | [1][2] |
Experimental Protocols
The search for specific experimental protocols for the inactivation or disposal of this compound did not yield any detailed methodologies. The procedures outlined in this document are based on the general best practices for pharmaceutical and chemical waste management as detailed in Safety Data Sheets and regulatory guidelines.[1][4][5][6][7] Researchers must always consult and adhere to the regulations set forth by their institution and local environmental agencies.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. abmole.com [abmole.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
